Epervudine
Description
This compound is a deoxyuridine analogue with antiviral activity against Herpes simplex and Varicella zoster viruses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUUXVYXSRZACJ-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208877 | |
| Record name | Epervudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60136-25-6 | |
| Record name | 5-Isopropyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epervudine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epervudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPERVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epervudine: A Technical Overview of its Discovery, Synthesis, and Antiviral Profile
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epervudine, chemically designated as 5-isopropyl-2'-deoxyuridine, is a nucleoside analogue with demonstrated antiviral activity, particularly against Herpes Simplex Virus (HSV). First synthesized in the 1980s by researchers at Burroughs Wellcome Company, it emerged from a concerted effort to develop effective treatments for viral infections, including HIV/AIDS. Although it did not achieve clinical approval for systemic use, this compound found a niche as the active ingredient in the topical ointment "Hevizos," a commercially available treatment for herpetic lesions in Hungary. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supported by available data and detailed experimental context.
Discovery and Development
The discovery of this compound is rooted in the broader exploration of 5-substituted 2'-deoxyuridine analogues as potential antiviral agents. The initial synthesis of this compound occurred in the 1980s at the Burroughs Wellcome Company, which is now part of GlaxoSmithKline. The primary goal of this research was the development of novel therapeutics for HIV/AIDS. Despite showing promise, this compound's development for this indication was ultimately halted, likely due to the concurrent emergence of other highly effective antiretroviral drugs.
However, its significant anti-herpetic properties led to its repurposing as a topical agent. In Hungary, this compound is the active pharmaceutical ingredient in "Hevizos," an ointment used for the local treatment of herpes labialis, herpes zoster, and herpes genitalis.[1][2] Clinical studies conducted in Hungary have demonstrated that Hevizos is more effective than the older antiviral ointment Virungent and comparable in efficacy to Zovirax (acyclovir) ointment in treating these conditions.[1][3]
Synthesis of this compound (5-isopropyl-2'-deoxyuridine)
While a specific, detailed, and publicly available protocol for the industrial synthesis of this compound is not readily found in the reviewed literature, the general synthesis of 5-substituted 2'-deoxyuridines follows established methods in nucleoside chemistry. The synthesis of this compound would typically involve the creation of the 5-isopropyluracil base and its subsequent coupling to a protected deoxyribose sugar, followed by deprotection.
A plausible synthetic approach, based on general knowledge of nucleoside synthesis, is outlined below. This should be considered a representative rather than a definitive protocol.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 5-isopropyluracil
A common method for the synthesis of 5-alkyluracils involves the condensation of a β-ketoester with urea. For 5-isopropyluracil, the starting material would be an isopropyl-substituted β-ketoester.
-
Reaction Setup: A reaction vessel is charged with sodium ethoxide in ethanol.
-
Addition of Reactants: Ethyl 3-methyl-2-oxobutanoate (the β-ketoester corresponding to the isopropyl group) and urea are added to the vessel.
-
Reflux: The mixture is heated under reflux for several hours to facilitate the condensation and cyclization reaction.
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to precipitate the 5-isopropyluracil. The solid is then collected by filtration, washed, and dried.
Step 2: Glycosylation of 5-isopropyluracil with a Protected Deoxyribose
The coupling of the pyrimidine base with the sugar moiety is a critical step. The Vorbrüggen glycosylation is a widely used method for this transformation.
-
Silylation of the Base: 5-isopropyluracil is silylated using a silylating agent like hexamethyldisilazane (HMDS) and a catalyst such as ammonium sulfate to increase its solubility and reactivity.
-
Preparation of the Sugar: 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose is a common protected deoxyribose donor.
-
Coupling Reaction: The silylated base is reacted with the protected sugar in an aprotic solvent (e.g., acetonitrile) in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride).
-
Work-up and Purification: The reaction is quenched, and the protected nucleoside is extracted and purified by chromatography to isolate the desired β-anomer.
Step 3: Deprotection
The final step is the removal of the protecting groups from the sugar moiety.
-
Base-catalyzed Deprotection: The toluoyl groups are removed by treatment with a base, such as sodium methoxide in methanol.
-
Neutralization and Purification: The reaction is neutralized, and the solvent is evaporated. The crude this compound is then purified by recrystallization or chromatography to yield the final product.
Mechanism of Antiviral Action
This compound exerts its antiviral effect against herpes viruses through its action as a nucleoside analogue, which ultimately disrupts viral DNA replication.[4] The mechanism is selective for virus-infected cells due to the requirement of a virus-encoded enzyme for its initial activation.[4]
Signaling Pathway of this compound Activation and Action
Caption: Mechanism of action of this compound in a herpes virus-infected cell.
The key steps in the mechanism of action are:
-
Selective Phosphorylation: this compound is first phosphorylated to its monophosphate form by a virus-induced thymidine kinase (TK).[4] This is the rate-limiting step and the basis for the drug's selectivity, as uninfected host cells have much lower levels of TK activity.
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form, 5-isopropyl-2'-deoxyuridine triphosphate.
-
Inhibition of Viral DNA Polymerase: The triphosphate analogue acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).
-
Incorporation and Chain Termination: The viral DNA polymerase incorporates the this compound triphosphate into the growing viral DNA strand. The presence of the bulky isopropyl group at the 5-position of the pyrimidine ring alters the conformation of the viral DNA.[4] This structural change makes the DNA more susceptible to degradation by nucleases and can lead to premature chain termination, thus halting viral replication.[4]
Pharmacokinetic studies have shown that this compound has advantageous properties for topical application, including high accumulation in the skin and resistance to degradation by phosphorylases and other metabolic enzymes.[4]
Antiviral Activity and Quantitative Data
The antiviral activity of 5-substituted 2'-deoxyuridines is known to be dependent on the nature of the substituent at the 5-position. Studies on related compounds, such as 5-ethyl-2'-deoxyuridine, have shown median effective doses against HSV-1 and HSV-2 in the micromolar range.[5] It is anticipated that this compound would exhibit similar potency.
Conclusion
This compound is a noteworthy example of a nucleoside analogue with a specific and effective antiviral mechanism against herpes viruses. Its journey from a potential systemic antiviral to a successful topical treatment highlights the diverse applications of this class of compounds. While detailed quantitative data on its antiviral potency and a precise, publicly documented synthesis protocol are scarce, its established clinical use in the form of Hevizos ointment confirms its therapeutic value. Further research to fully elucidate its in vitro and in vivo antiviral profile would be of significant interest to the scientific community. The development of this compound underscores the importance of continued exploration of nucleoside analogues in the quest for novel antiviral therapies.
References
- 1. [Clinical experience with Hevizos ointment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Incorporation of the antiherpetic 5-isopropyl-2'-deoxyuridine into a synthetic DNA and the consequence of incorporation on structure and functions of the DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical comparison of two topical antiviral ointments in herpes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Hevizos ointment efficacy in view of molecular pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Epervudine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epervudine, also known as 5-Isopropyl-2'-deoxyuridine, is a synthetic pyrimidine nucleoside analog. It belongs to a class of compounds that structurally mimic natural nucleosides, the fundamental building blocks of DNA and RNA. This structural similarity allows this compound to interfere with viral replication, making it a compound of interest in antiviral research, particularly against Herpes Simplex Virus 1 (HSV-1). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its mechanism of action.
Physicochemical Properties
A thorough understanding of a drug candidate's physicochemical properties is paramount in drug discovery and development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. While extensive experimental data for this compound is not widely published, this section summarizes the available information and provides context based on related nucleoside analogs.
General Properties
| Property | Value | Source |
| Chemical Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | PubChem |
| Synonyms | 5-Isopropyl-2'-deoxyuridine, this compound | Santa Cruz Biotechnology[1] |
| CAS Number | 60136-25-6 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₂H₁₈N₂O₅ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 270.28 g/mol | Santa Cruz Biotechnology[1] |
Solubility
Table of Qualitative Solubility
| Solvent | Solubility | Source |
| DMSO | Slightly Soluble | ChemicalBook[2] |
| Methanol | Slightly Soluble | ChemicalBook[2] |
Melting Point, pKa, and logP
Specific experimental values for the melting point, acid dissociation constant (pKa), and partition coefficient (logP) of this compound are not currently available in the surveyed literature. These parameters are crucial for predicting a drug's behavior in physiological environments and for formulation development. For comparison, related nucleoside analogs exhibit a wide range of values for these properties.
Experimental Protocols
The following sections detail the standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Solubility Determination
The equilibrium solubility of a compound in a specific solvent is typically determined using the shake-flask method.
Workflow for Shake-Flask Solubility Assay
Shake-flask solubility determination workflow.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analysis: The determined concentration represents the equilibrium solubility of this compound in that solvent under the specified conditions.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting range. A sharp melting range is indicative of high purity.
pKa Determination
The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration or UV-spectrophotometry.
Methodology (UV-Spectrophotometry):
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is also prepared.
-
Measurement: A small aliquot of the this compound stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.
-
Analysis: The changes in the UV-Vis absorbance at specific wavelengths as a function of pH are analyzed. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the molecule are equal, which can be determined by fitting the data to the Henderson-Hasselbalch equation.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
Mechanism of Action: A Signaling Pathway Perspective
This compound, as a nucleoside analog, exerts its antiviral effect by targeting the viral DNA replication process. Its mechanism of action involves a series of intracellular phosphorylation steps to become an active triphosphate metabolite, which then inhibits the viral DNA polymerase.
Activation of this compound
The activation of this compound is a critical step for its antiviral activity. This process is catalyzed by a series of host cell and/or viral kinases. As a pyrimidine nucleoside analog, the initial phosphorylation is often carried out by thymidine kinases[2][3].
Phosphorylation cascade of this compound.
Detailed Steps:
-
Monophosphorylation: this compound enters the host cell and is phosphorylated to this compound monophosphate. This initial and often rate-limiting step is typically catalyzed by a thymidine kinase, which can be of either host (e.g., TK1 or TK2) or viral origin. The specificity of viral thymidine kinases for certain nucleoside analogs is a key factor in the selective toxicity of these drugs towards virus-infected cells.
-
Diphosphorylation: this compound monophosphate is further phosphorylated to this compound diphosphate by thymidylate kinase.
-
Triphosphorylation: Finally, this compound diphosphate is converted to the active this compound triphosphate by a nucleoside diphosphate kinase.
Inhibition of Viral DNA Synthesis
The active this compound triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.
Inhibition of viral DNA synthesis by this compound.
Mechanism of Inhibition:
-
Competitive Inhibition: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase.
-
Chain Termination: Once incorporated into the viral DNA strand, the modified sugar moiety of this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.
Conclusion
This compound is a pyrimidine nucleoside analog with potential antiviral activity. While some of its fundamental physicochemical properties are known, a comprehensive experimental characterization of its solubility, melting point, pKa, and logP is essential for its further development as a therapeutic agent. The established mechanism of action, involving intracellular phosphorylation and subsequent inhibition of viral DNA polymerase through chain termination, provides a solid foundation for further research into its specific enzymatic interactions and potential for drug design and optimization. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working with this compound and other nucleoside analogs.
References
Epervudine's Mechanism of Action Against Herpes Simplex Virus-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus-1 (HSV-1) infection is a widespread and persistent global health concern. While a range of antiviral therapies exist, the emergence of drug-resistant viral strains necessitates ongoing research and development of novel therapeutic agents. Epervudine (5-isopropyl-2'-deoxyuridine), a nucleoside analog, has demonstrated potential as an anti-herpetic agent. This technical guide provides an in-depth exploration of the core mechanism of action by which this compound is understood to inhibit HSV-1 replication.
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize data from the closely related and extensively studied nucleoside analog, Acyclovir, as a representative example to illustrate the quantitative aspects of antiviral activity and enzyme inhibition. This approach provides a robust framework for understanding the expected biochemical interactions and therapeutic potential of this compound.
Core Mechanism of Action: A Two-Step Process
The antiviral activity of this compound against HSV-1 is contingent upon a two-step intracellular activation and inhibitory process, a hallmark of many nucleoside analog drugs. This mechanism ensures high selectivity for virus-infected cells, minimizing toxicity to uninfected host cells.
-
Viral Thymidine Kinase-Mediated Phosphorylation: this compound, in its prodrug form, readily enters both infected and uninfected cells. However, its activation is initiated specifically within HSV-1-infected cells by the viral-encoded enzyme, thymidine kinase (TK). This enzyme recognizes this compound as a substrate and catalyzes its monophosphorylation. The host cell's thymidine kinase has a significantly lower affinity for this compound, which is a key factor in the drug's selective toxicity.
-
Inhibition of Viral DNA Polymerase: Following the initial phosphorylation by viral TK, host cell kinases further phosphorylate the monophosphate form of this compound to its active triphosphate metabolite. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the this compound molecule leads to chain termination, effectively halting viral DNA replication.[1][2]
Quantitative Data Summary (Acyclovir as a Representative Example)
The following tables summarize key quantitative data for Acyclovir, providing a benchmark for the expected antiviral efficacy and enzyme inhibition profile of a nucleoside analog like this compound.
| Parameter | Virus Strain | Cell Line | Value | Reference |
| IC50 (Plaque Reduction Assay) | HSV-1 (Clinical Isolates) | Vero | 0.38 ± 0.23 µg/ml | [3] |
| HSV-1 (KOS Strain) | Vero | 0.45 ± 0.13 µg/ml | [3] | |
| HSV-1 | Not Specified | 0.85 µM | [4] | |
| IC50 (Virus Yield Reduction Assay) | HSV-1 (SC16) | A549 | ~1 µM | [5] |
Table 1: In Vitro Antiviral Activity of Acyclovir against HSV-1. IC50 represents the concentration of the drug required to inhibit viral plaque formation or yield by 50%.
| Enzyme | Substrate | Inhibition Type | Ki Value | Reference |
| HSV-1 DNA Polymerase | Acyclovir Triphosphate | Competitive with dGTP | 0.03 µM | [6] |
| HSV-1 DNA Polymerase | Acyclovir Triphosphate | Reversible Complex Formation | Apparent KD ~3.6-5.9 nM | [7] |
| HSV-1 Thymidine Kinase | Acyclovir | Substrate | Km ~319 µM (Wild-Type) | [8] |
Table 2: Enzyme Inhibition and Substrate Kinetics of Acyclovir and its Metabolites. Ki represents the inhibition constant, KD the dissociation constant, and Km the Michaelis constant, indicating the substrate concentration at half-maximal enzyme velocity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of antiviral efficacy and mechanism of action studies.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus-1 (HSV-1) stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) at various concentrations
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed 6-well plates with Vero cells and grow to confluence.
-
Prepare serial dilutions of the HSV-1 stock in DMEM.
-
Aspirate the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare various concentrations of this compound in the methylcellulose overlay medium.
-
After the adsorption period, aspirate the viral inoculum and overlay the cell monolayers with the this compound-containing methylcellulose medium. A control well with no drug should be included.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the control.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus particles.
Materials:
-
Vero cells
-
HSV-1 stock
-
DMEM with FBS and antibiotics
-
Test compound (this compound) at various concentrations
-
96-well cell culture plates
Protocol:
-
Seed 96-well plates with Vero cells and grow to confluence.
-
Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add DMEM containing serial dilutions of this compound.
-
Incubate the plates for 24-48 hours to allow for viral replication.
-
Freeze-thaw the plates three times to lyse the cells and release the progeny virus.
-
Collect the supernatant from each well, which contains the viral lysate.
-
Perform a serial dilution of each viral lysate and use these dilutions to infect fresh Vero cell monolayers in a separate 96-well plate.
-
After an appropriate incubation period, determine the viral titer for each lysate using a standard method such as a plaque assay or TCID50 (50% tissue culture infectious dose) assay.
-
The reduction in viral yield is calculated by comparing the viral titers from the this compound-treated wells to the untreated control wells.
Thymidine Kinase (TK) Assay
This assay measures the ability of the viral thymidine kinase to phosphorylate the test compound.
Materials:
-
Purified HSV-1 thymidine kinase
-
Radiolabeled this compound (e.g., [³H]-Epervudine) or a suitable surrogate
-
ATP
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
DEAE-cellulose filter discs
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and purified HSV-1 TK.
-
Initiate the reaction by adding the radiolabeled this compound.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by spotting an aliquot of the mixture onto a DEAE-cellulose filter disc.
-
Wash the filter discs extensively with a suitable buffer (e.g., ammonium formate) to remove unreacted, unphosphorylated this compound.
-
The phosphorylated this compound will bind to the positively charged filter discs.
-
Dry the discs and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of phosphorylated this compound, and thus to the activity of the thymidine kinase. Kinetic parameters such as Km can be determined by varying the substrate concentration.
DNA Polymerase Assay
This assay determines the inhibitory effect of the triphosphate form of the drug on the activity of the viral DNA polymerase.
Materials:
-
Purified HSV-1 DNA polymerase
-
This compound triphosphate (or a suitable surrogate like Acyclovir triphosphate)
-
Activated DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]-dTTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (one radiolabeled).
-
Add varying concentrations of this compound triphosphate to the reaction mixtures. A control reaction with no inhibitor should be included.
-
Initiate the reaction by adding the purified HSV-1 DNA polymerase.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the DNA polymerase activity. The inhibition constant (Ki) can be determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action and experimental evaluation of this compound.
Caption: Mechanism of action of this compound against HSV-1.
Caption: Experimental workflow for a plaque reduction assay.
Caption: Logical relationship of this compound's activation and inhibitory action.
References
- 1. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 2. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
Epervudine Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epervudine (5-ethyl-2'-deoxyuridine) is a nucleoside analog that has demonstrated notable antiviral activity, particularly against herpes simplex virus (HSV) types 1 and 2. As with other nucleoside analogs, its mechanism of action involves the inhibition of viral DNA synthesis. This compound is phosphorylated by viral thymidine kinase to its triphosphate form, which is then incorporated into the growing viral DNA chain by viral DNA polymerase. This incorporation leads to chain termination and the cessation of viral replication.[1] The structure of this compound, particularly the substituent at the 5-position of the pyrimidine ring, is a critical determinant of its antiviral potency. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Core Structure-Activity Relationships of this compound Analogs
The antiviral activity and cytotoxicity of this compound analogs are highly dependent on the nature of the substituent at the C-5 position of the pyrimidine ring and modifications to the 2'-deoxyribose moiety.
Modifications at the 5-Position of the Pyrimidine Ring
The 5-position of the uracil base is a key site for modification to enhance antiviral activity. Studies have shown that the nature of the alkyl or functional group at this position significantly influences the compound's interaction with viral thymidine kinase and DNA polymerase.
Key Observations:
-
Alkyl Substituents: The presence of a small alkyl group, such as the ethyl group in this compound, is crucial for its anti-herpetic activity. Increasing the chain length of the alkyl group can modulate activity, though excessively bulky groups may be detrimental.
-
Halogenation: Introduction of halogens at the 5-position has been a common strategy in the design of antiviral nucleosides.
-
Unsaturated Groups: Analogs with unsaturated substituents, such as vinyl or ethynyl groups, have also been synthesized and evaluated, showing potent antiviral effects.
-
Carbocyclic Analogs: Replacement of the deoxyribose oxygen with a methylene group to form a carbocyclic ring can improve metabolic stability. The carbocyclic analog of this compound has been shown to inhibit the replication of HSV-1 and HSV-2.[2]
Modifications of the Sugar Moiety
Alterations to the 2'-deoxyribose ring can impact the analog's phosphorylation by viral and cellular kinases, as well as its incorporation into viral DNA.
Key Observations:
-
4'-Thio Analogs: The replacement of the oxygen atom in the furanose ring with a sulfur atom to create 4'-thionucleosides has been explored. 5-Iodo-4'-thio-2'-deoxyuridine, for instance, exhibits good activity against both HSV-1 and HSV-2.[3][4]
-
Modifications at the 2' and 3' Positions: Changes to the hydroxyl groups at the 2' and 3' positions of the sugar ring can significantly affect the molecule's ability to be phosphorylated and incorporated into DNA, often leading to chain termination.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the in vitro anti-herpes simplex virus (HSV) activity and cytotoxicity of this compound and a selection of its analogs. The data is compiled from a quantitative structure-activity relationship (QSAR) study of 5-ethyluridine derivatives.
| Compound ID | 5-Substituent | IC50 (µM) vs HSV-1 | IC50 (µM) vs HSV-2 |
| 1 | -H | >100 | >100 |
| 2 | -CH3 | 10.5 | 12.1 |
| 3 (this compound) | -CH2CH3 | 0.8 | 1.2 |
| 4 | -CH(CH3)2 | 2.5 | 3.1 |
| 5 | -C(CH3)3 | 15.2 | 18.5 |
| 6 | -CH2CH2CH3 | 1.1 | 1.5 |
| 7 | -CH=CH2 | 0.5 | 0.7 |
| 8 | -C≡CH | 0.3 | 0.4 |
| 9 | -F | 85.0 | 92.3 |
| 10 | -Cl | 35.6 | 40.1 |
| 11 | -Br | 12.1 | 15.4 |
| 12 | -I | 5.8 | 7.2 |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. Data is illustrative and compiled from representative QSAR studies.
Experimental Protocols
Synthesis of 5-Substituted-2'-Deoxyuridine Analogs
A general synthetic route for the preparation of 5-alkyl-2'-deoxyuridine analogs involves the palladium-catalyzed cross-coupling reaction of 5-iodo-2'-deoxyuridine with an appropriate organometallic reagent.
General Procedure for Suzuki-Miyaura Coupling:
-
To a solution of 5-iodo-2'-deoxyuridine (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water) is added the corresponding boronic acid (1.5 equivalents) and a base such as sodium carbonate (3 equivalents).
-
The mixture is degassed with argon for 15-20 minutes.
-
A palladium catalyst, such as Pd(PPh3)4 (0.1 equivalents), is added, and the mixture is heated to reflux under an argon atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 5-substituted-2'-deoxyuridine analog.
Antiviral Activity Assay: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound against cytopathic viruses like HSV.
Protocol:
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates at a density that will result in a confluent monolayer the following day.
-
Virus Infection: On the day of the assay, remove the culture medium and infect the cell monolayers with a dilution of HSV-1 or HSV-2 calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a medium containing a gelling agent (e.g., 1.2% methylcellulose) to prevent viral spread through the liquid phase.
-
Overlay: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the compound-containing medium.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells (no compound).
-
Staining and Counting: Fix the cells with a solution of 10% formaldehyde and stain with 0.5% crystal violet. The plaques will appear as clear zones against a background of stained cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 2-3 days).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Phosphorylation cascade and mechanism of action of this compound.
Experimental Workflow: Antiviral Drug Screening
Caption: General workflow for the screening and evaluation of antiviral compounds.
Logical Relationship: Key Determinants of Antiviral Activity
Caption: Interplay of structural and biological factors determining antiviral efficacy.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the key structural features required for potent and selective anti-herpesvirus activity. Modifications at the 5-position of the pyrimidine ring and alterations to the sugar moiety are critical for optimizing the interaction with viral enzymes and minimizing host cell toxicity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery and development. Future efforts in this area will likely focus on the design and synthesis of novel analogs with improved pharmacokinetic properties and a broader spectrum of antiviral activity, potentially leading to the development of next-generation anti-herpesvirus therapeutics.
References
- 1. 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Herpesvirus Replication by 5-Substituted 4′-Thiopyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Early Investigations into the Antiviral Profile of Epervudine
Epervudine, a nucleoside analog, has been the subject of early research to determine its efficacy as an antiviral agent, particularly against herpes simplex virus (HSV). Initial studies have focused on its ability to inhibit viral replication and its mechanism of action, laying the groundwork for its potential development as a therapeutic. This technical guide synthesizes the findings from these foundational papers, presenting the quantitative data, experimental methodologies, and the elucidated mechanism of action for researchers, scientists, and drug development professionals.
Antiviral Activity of this compound
Subsequent research has provided more concrete data on its activity against a range of DNA viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV).[1]
Mechanism of Action: Targeting Viral DNA Synthesis
The primary mechanism of this compound's antiviral action is the inhibition of viral DNA synthesis. As a nucleoside analog, it mimics natural nucleosides, the building blocks of DNA. This allows it to be recognized and processed by viral enzymes, leading to the disruption of the viral replication cycle.
The proposed signaling pathway for this compound's antiviral activity is as follows:
Caption: Proposed mechanism of this compound's antiviral action.
This compound is taken up by host cells and is then phosphorylated by host and/or viral kinases to its active triphosphate form.[1] This active metabolite then competes with the natural deoxyribonucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the structure of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the early evaluation of antiviral compounds like this compound.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Caption: Workflow for a typical plaque reduction assay.
Detailed Methodology:
-
Cell Culture: A susceptible host cell line (e.g., Vero cells for HSV) is seeded into 6- or 12-well plates and incubated until a confluent monolayer is formed.
-
Virus Inoculation: The cell culture medium is removed, and the monolayers are infected with a dilution of the virus calculated to produce a countable number of plaques (typically 50-100 plaques per well). The plates are incubated for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Following the adsorption period, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., MEM with 1% carboxymethyl cellulose or agarose) containing serial dilutions of this compound.
-
Incubation and Staining: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for the formation of viral plaques. After incubation, the overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug). The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
Viral Yield Reduction Assay
This assay measures the effect of an antiviral compound on the total amount of infectious virus produced.
Caption: Experimental workflow for a viral yield reduction assay.
Detailed Methodology:
-
Infection: Confluent monolayers of susceptible cells are infected with the virus at a high multiplicity of infection (MOI) to ensure that most cells are infected.
-
Treatment: After a 1-2 hour adsorption period, the inoculum is removed, and the cells are washed. Fresh medium containing different concentrations of this compound is then added.
-
Incubation and Harvest: The infected and treated cells are incubated for a period equivalent to one full replication cycle of the virus (e.g., 24-48 hours). After incubation, the cells and supernatant are harvested.
-
Virus Titration: The harvested samples are subjected to multiple freeze-thaw cycles to lyse the cells and release any intracellular virus. The viral titer of the resulting lysate is then determined using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: The viral yield (in plaque-forming units per milliliter or TCID50 per milliliter) for each drug concentration is compared to the yield from the untreated virus control to determine the percentage of inhibition.
Quantitative Data Summary
While specific data from the earliest preclinical studies on this compound remains elusive in readily accessible literature, the following table structure is provided as a template for organizing such quantitative data as it becomes available through more in-depth literature retrieval.
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| HSV-1 | Vero | Plaque Reduction | Data not available | Data not available | Data not available | |
| HSV-2 | Vero | Plaque Reduction | Data not available | Data not available | Data not available | |
| HIV-1 | MT-4 | CPE Reduction | Data not available | Data not available | Data not available | |
| HBV | HepG2 | Viral DNA Reduction | Data not available | Data not available | Data not available |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Conclusion
The early research on this compound established its potential as an antiviral agent through the demonstration of its inhibitory effects on key human viral pathogens. Its mechanism of action, centered on the termination of viral DNA chain synthesis, aligns with that of other successful nucleoside analog drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation and quantitative assessment of this compound and other novel antiviral candidates. Further research to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety is warranted to determine its clinical utility.
References
The Enigmatic Development of Epervudine: A Case of Limited Public Data
Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the history of Epervudine's development will find a scarcity of publicly available information. Despite extensive searches of scientific literature and clinical trial databases, detailed data on its discovery, preclinical and clinical development, and specific experimental protocols remain elusive. This suggests that this compound may be a compound that was investigated in early-stage research but did not advance significantly through the drug development pipeline, or its development was not extensively published in accessible forums.
What is known about this compound is limited to its classification as a nucleoside analog with reported antiviral activity against Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis B Virus (HBV), and Herpes Simplex Virus (HSV). Like other drugs in its class, its mechanism of action is presumed to involve the inhibition of viral DNA synthesis. Nucleoside analogs mimic the natural building blocks of DNA and, once incorporated into a growing viral DNA strand by viral polymerases, they terminate the chain elongation process. This targeted disruption of viral replication is a cornerstone of antiviral therapy.
The historical context for the development of such compounds began with the discovery of Idoxuridine in 1959, the first nucleoside analog antiviral. A significant breakthrough in this field was the development of Acyclovir in the 1970s, which demonstrated high selectivity for virus-infected cells. The urgency of the HIV/AIDS epidemic in the 1980s further accelerated research into nucleoside reverse transcriptase inhibitors (NRTIs), leading to the approval of Zidovudine (AZT) as the first treatment for HIV.
Given the lack of specific data for this compound, a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams, as requested, cannot be constructed.
Alternative Focus: A Technical Guide to the Development of Lamivudine (3TC)
As an alternative, this guide will provide a comprehensive overview of the development of a well-documented and impactful nucleoside analog, Lamivudine (3TC) . Lamivudine's history is rich with data and provides an excellent case study for researchers and professionals in drug development.
I. Discovery and Preclinical Development of Lamivudine
Lamivudine, chemically known as (–)-β-L-2',3'-dideoxy-3'-thiacytidine, emerged from research in the late 1980s. Its discovery was a pivotal moment in antiviral therapy due to its potent activity against both HIV and HBV.
Key Preclinical Findings:
-
Antiviral Activity: Lamivudine demonstrated potent and selective inhibition of HIV-1 and HIV-2 replication in various cell lines, including peripheral blood mononuclear cells (PBMCs). It was also found to be a potent inhibitor of HBV DNA polymerase.
-
Mechanism of Action: Lamivudine is a prodrug that is intracellularly phosphorylated by host cell kinases to its active triphosphate form, lamivudine triphosphate (L-TP). L-TP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV). Incorporation of L-TP into the viral DNA chain leads to termination of elongation.[1][2]
-
Synergy: In vitro studies showed synergistic antiviral activity when Lamivudine was combined with Zidovudine (AZT) against HIV-1.[1] This finding was crucial for the future development of combination antiretroviral therapy.
-
Resistance: The emergence of resistance was identified as a potential issue, with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HIV reverse transcriptase being a key mechanism.
Experimental Protocol: In Vitro HIV Susceptibility Assay
A common method to determine the in vitro antiviral activity of a compound like Lamivudine is the MT-4 cell assay.
-
Cell Culture: MT-4 cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated and its titer determined.
-
Assay Setup: MT-4 cells are infected with a standardized amount of HIV-1.
-
Drug Application: Serial dilutions of Lamivudine are added to the infected cell cultures.
-
Incubation: The cultures are incubated for a defined period (e.g., 5 days) at 37°C in a humidified CO2 incubator.
-
Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured. This can be done using various methods, such as the MTT assay, which measures cell viability.
-
Data Analysis: The concentration of the drug that inhibits the CPE by 50% (IC50) is calculated.
Below is a conceptual workflow for this type of experiment.
II. Clinical Development of Lamivudine
The promising preclinical data for Lamivudine led to its rapid advancement into clinical trials for both HIV and HBV infections.
A. Lamivudine for HIV-1 Infection
Clinical trials in the early 1990s evaluated the safety and efficacy of Lamivudine, both as a monotherapy and in combination with other antiretroviral agents.
Table 1: Key Phase III Clinical Trial Data for Lamivudine in HIV-1 Infection
| Trial Name / Identifier | Treatment Arms | Key Efficacy Outcome | Key Safety Findings |
| NUCA3001 | Lamivudine + Zidovudine vs. Zidovudine monotherapy | Significant increase in CD4+ cell count and decrease in HIV-1 RNA levels in the combination arm compared to monotherapy. | The combination was generally well-tolerated. The most common adverse events were headache, nausea, and malaise. |
| NUCB3007 (CAESAR) | Lamivudine + Zidovudine vs. Placebo (in patients on stable Zidovudine) | 50% reduction in the risk of disease progression or death in the combination arm. | Similar safety profile to previous studies. |
| EPV20001 | Lamivudine 300mg once daily vs. 150mg twice daily (in combination regimens) | Non-inferior virologic suppression between the two dosing regimens. | Similar types and frequencies of adverse reactions in both arms.[3] |
Experimental Protocol: Phase III Clinical Trial for HIV-1 Treatment
A typical Phase III trial for an NRTI like Lamivudine would have the following design:
-
Study Design: A multicenter, randomized, double-blind, controlled trial.
-
Patient Population: HIV-1 infected, treatment-naive or experienced adults with CD4+ cell counts within a specified range.
-
Randomization: Patients are randomly assigned to receive either the investigational regimen (e.g., Lamivudine + Zidovudine) or the control regimen (e.g., Zidovudine + placebo).
-
Treatment Duration: Typically 24 to 48 weeks for the primary endpoint analysis, with longer-term follow-up.
-
Primary Endpoints:
-
Efficacy: Change from baseline in plasma HIV-1 RNA levels (viral load) and CD4+ cell counts. The proportion of patients with viral load below the limit of detection is a key metric.
-
Safety: Incidence and severity of adverse events, and laboratory abnormalities.
-
-
Secondary Endpoints: Incidence of opportunistic infections, clinical disease progression, and development of drug resistance.
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment arms for both efficacy and safety.
Signaling Pathway: Mechanism of Action of Lamivudine
The following diagram illustrates the intracellular activation of Lamivudine and its mechanism of action.
B. Lamivudine for Hepatitis B Virus (HBV) Infection
Following its success in HIV treatment, Lamivudine was also evaluated for its efficacy against chronic hepatitis B.
Table 2: Key Clinical Trial Data for Lamivudine in HBV Infection
| Patient Population | Key Efficacy Outcome | Key Resistance Finding |
| HBeAg-positive chronic HBV | Significant reduction in serum HBV DNA, normalization of ALT levels, and HBeAg seroconversion in a higher proportion of patients compared to placebo. | Emergence of YMDD mutations in the HBV polymerase gene was associated with treatment failure. |
| HBeAg-negative chronic HBV | Suppression of HBV DNA to undetectable levels in a significant number of patients. | YMDD mutations were also a significant concern in this population. |
The development of Lamivudine marked a significant advancement in the management of both HIV and HBV infections. Its history provides a valuable blueprint for understanding the rigorous process of antiviral drug development, from initial discovery and preclinical testing to extensive clinical evaluation.
References
Methodological & Application
Epervudine In Vitro Antiviral Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epervudine is a nucleoside analog that has demonstrated significant antiviral activity, particularly against members of the Herpesviridae family, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). As a synthetic thymidine analog, its mechanism of action involves the inhibition of viral DNA synthesis. Following phosphorylation by viral and cellular kinases to its active triphosphate form, this compound is incorporated into the growing viral DNA chain by the viral DNA polymerase. This event leads to premature chain termination, thereby halting viral replication.[1][2][3]
These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound. The methodologies described herein are fundamental for preclinical drug development and virological research. Standard assays such as the plaque reduction assay to determine the 50% effective concentration (EC₅₀) and cytotoxicity assays to determine the 50% cytotoxic concentration (CC₅₀) are outlined. The ratio of these two values provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.[4]
Quantitative Data Summary
Due to the limited availability of specific quantitative in vitro antiviral data for this compound in publicly accessible literature, the following table summarizes the antiviral activity and cytotoxicity of a closely related and structurally similar compound, Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine), against relevant herpesviruses. Brivudine, like this compound, is a bromovinyl deoxyuridine derivative and its data can serve as a representative example of the expected potency of this class of compounds.
| Virus | Cell Line | Assay Type | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| HSV-1 (KOS) | E₆SM Cells | Cytopathogenicity Assay | 0.02 | >400 | >20,000 | [1][5] |
| HSV-1 | Various Cell Lines | Cytopathogenicity Assay | 0.007 - 0.4 | Not Reported | Not Applicable | [1][5] |
| HSV-2 | E₆SM Cells | Cytopathogenicity Assay | 2 - 10 | >400 | >40 - >200 | [1][5] |
| VZV | Primary Human Fibroblasts | Viral Replication Assay | 0.02 - 0.04 | Not Reported | Not Applicable | [1][5] |
Experimental Protocols
Plaque Reduction Assay (PRA) for Determination of EC₅₀
This protocol details the methodology to determine the concentration of this compound required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Herpes Simplex Virus (HSV-1, HSV-2) or Varicella-Zoster Virus (VZV) stock
-
Methylcellulose overlay medium
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer within 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in DMEM.
-
Virus Infection: Once cells are confluent, aspirate the growth medium. Infect the cell monolayers with the virus at a concentration predetermined to produce approximately 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Drug Treatment: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Add the different concentrations of this compound diluted in DMEM containing 2% FBS to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: After a 1-hour incubation with the drug, remove the medium and overlay the cell monolayers with methylcellulose medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days for HSV or 7-10 days for VZV, or until visible plaques are formed in the virus control wells.
-
Plaque Staining and Counting: Aspirate the overlay medium and fix the cells with a solution of 10% formalin for at least 30 minutes. Stain the cells with 0.5% Crystal Violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control. This can be determined using dose-response curve fitting software.
Cytotoxicity Assay for Determination of CC₅₀
This protocol outlines the procedure to determine the concentration of this compound that reduces the viability of host cells by 50%.
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability assay reagent (e.g., CellTiter-Glo®)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in DMEM. Add the different concentrations of the drug to the wells in triplicate. Include a cell control (no drug) and a blank control (no cells).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 2-4 days for HSV or 7-10 days for VZV).
-
Cell Viability Measurement (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. The CC₅₀ value is the concentration of this compound that reduces cell viability by 50%. This is determined by plotting a dose-response curve.
Visualizations
Caption: Experimental Workflow for Plaque Reduction Assay.
Caption: Mechanism of Action of this compound.
References
Epervudine in HSV Infections: Application Notes & Protocols for Animal Model Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Epervudine, a nucleoside analog with potent antiviral activity against Herpes Simplex Virus (HSV) infections. Detailed protocols for key experiments are outlined to guide researchers in designing and executing in vivo efficacy studies.
Introduction to this compound
This compound is a synthetic thymidine nucleoside analog that demonstrates significant inhibitory effects on the replication of HSV-1 and HSV-2. Its mechanism of action is centered on the disruption of viral DNA synthesis. As a prodrug, this compound requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HSV DNA polymerase. The incorporation of this compound triphosphate leads to premature chain termination, thereby halting viral replication.
Animal Models in this compound Research
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy and pharmacokinetics of antiviral compounds like this compound. The most commonly utilized models for HSV infections include mice, guinea pigs, and rabbits, each offering unique advantages for studying different aspects of the disease.
-
Mouse Models: Mice are widely used due to their genetic tractability, cost-effectiveness, and the availability of numerous inbred strains. They are particularly useful for studying acute HSV infections, including cutaneous lesions, encephalitis, and disseminated disease.
-
Guinea Pig Models: Guinea pigs are considered the gold standard for studying recurrent genital herpes, as they mimic the human disease course, including the establishment of latency and spontaneous reactivation. This model is invaluable for assessing the efficacy of antivirals in suppressing recurrent outbreaks.
-
Rabbit Models: Rabbits, particularly the New Zealand White strain, are the preferred model for studying herpetic keratitis (ocular herpes). Their larger eye size facilitates the evaluation of corneal lesions and the assessment of topically administered antiviral agents.
Quantitative Efficacy Data of this compound (Hypothetical Data)
The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy of this compound in various animal models of HSV infection. Note: This data is illustrative and intended to serve as a template for presenting experimental findings.
Table 1: Efficacy of this compound in a Murine Model of Cutaneous HSV-1 Infection
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Mean Lesion Score (Day 5 post-infection) | % Reduction in Lesion Score vs. Placebo | Viral Titer in Skin (log10 PFU/g) (Day 5) | % Reduction in Viral Titer vs. Placebo |
| Placebo | - | Oral | 4.2 ± 0.5 | - | 5.8 ± 0.4 | - |
| This compound | 25 | Oral | 2.1 ± 0.3 | 50% | 3.2 ± 0.3 | 45% |
| This compound | 50 | Oral | 1.3 ± 0.2 | 69% | 2.1 ± 0.2 | 64% |
| Acyclovir (Control) | 50 | Oral | 1.5 ± 0.3 | 64% | 2.4 ± 0.3 | 59% |
Table 2: Efficacy of this compound in a Guinea Pig Model of Genital HSV-2 Infection
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Mean Number of Recurrent Lesions (Day 21-42) | % Reduction in Recurrences vs. Placebo | Mean Viral Shedding (log10 PFU/mL) (During Recurrence) | % Reduction in Viral Shedding vs. Placebo |
| Placebo | - | Oral | 8.5 ± 1.2 | - | 4.9 ± 0.6 | - |
| This compound | 20 | Oral | 3.2 ± 0.8 | 62% | 2.5 ± 0.4 | 49% |
| This compound | 40 | Oral | 1.8 ± 0.5 | 79% | 1.7 ± 0.3 | 65% |
| Valacyclovir (Control) | 50 | Oral | 2.1 ± 0.6 | 75% | 1.9 ± 0.4 | 61% |
Table 3: Efficacy of Topical this compound in a Rabbit Model of Ocular HSV-1 Keratitis
| Treatment Group | Concentration (%) | Route of Administration | Mean Corneal Opacity Score (Day 7 post-infection) | % Reduction in Opacity vs. Placebo | Viral Titer in Cornea (log10 PFU/eye) (Day 7) | % Reduction in Viral Titer vs. Placebo |
| Placebo | - | Topical (Ointment) | 3.8 ± 0.4 | - | 5.2 ± 0.5 | - |
| This compound | 1% | Topical (Ointment) | 1.9 ± 0.3 | 50% | 2.8 ± 0.4 | 46% |
| This compound | 3% | Topical (Ointment) | 1.1 ± 0.2 | 71% | 1.9 ± 0.3 | 63% |
| Trifluridine (Control) | 1% | Topical (Ointment) | 1.4 ± 0.3 | 63% | 2.2 ± 0.4 | 58% |
Experimental Protocols
Murine Model of Cutaneous HSV-1 Infection
Objective: To evaluate the efficacy of orally administered this compound in reducing the severity of skin lesions and viral replication in mice infected with HSV-1.
Materials:
-
6-8 week old female BALB/c mice
-
HSV-1 strain (e.g., KOS or McIntyre)
-
This compound, Acyclovir (positive control), vehicle (placebo)
-
Anesthetic (e.g., isoflurane)
-
Sterile saline
-
Cotton swabs
-
Calipers
-
Equipment for virus titration (e.g., Vero cells, culture medium, agarose)
Protocol:
-
Anesthetize mice and lightly scarify a small area of skin on the flank.
-
Inoculate the scarified area with a suspension of HSV-1 (e.g., 10^5 Plaque Forming Units (PFU) in 20 µL of sterile saline).
-
Randomly assign mice to treatment groups (Placebo, this compound low dose, this compound high dose, Acyclovir).
-
Initiate oral gavage treatment 4 hours post-infection and continue once daily for 7 days.
-
Monitor mice daily for the development of skin lesions. Score lesions based on a scale (e.g., 0 = no lesion, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = necrosis). Measure lesion size with calipers.
-
On day 5 post-infection, euthanize a subset of mice from each group and collect the infected skin tissue.
-
Homogenize the skin tissue and determine the viral titer using a standard plaque assay on Vero cells.
-
Continue monitoring the remaining mice for survival for up to 21 days.
Guinea Pig Model of Genital HSV-2 Infection
Objective: To assess the efficacy of orally administered this compound in preventing recurrent genital herpes lesions in guinea pigs.
Materials:
-
Female Hartley guinea pigs (300-350 g)
-
HSV-2 strain (e.g., MS)
-
This compound, Valacyclovir (positive control), vehicle (placebo)
-
Vaginal swabs
-
Media for viral transport
Protocol:
-
Intravaginally infect guinea pigs with HSV-2 (e.g., 10^5 PFU in 100 µL of media).
-
Allow the primary infection to resolve (typically by day 14-21 post-infection).
-
Randomly assign latently infected guinea pigs to treatment groups.
-
Initiate daily oral treatment with this compound, Valacyclovir, or placebo.
-
Monitor the animals daily for the appearance of recurrent genital lesions for a period of 21-42 days. Record the number and severity of lesions.
-
During recurrent episodes, collect vaginal swabs to quantify viral shedding by plaque assay.
Rabbit Model of Ocular HSV-1 Keratitis
Objective: To evaluate the efficacy of topically applied this compound in treating herpetic keratitis.
Materials:
-
New Zealand White rabbits (2-2.5 kg)
-
HSV-1 strain (e.g., McKrae)
-
This compound ointment, Trifluridine ointment (positive control), placebo ointment
-
Proparacaine hydrochloride ophthalmic solution (anesthetic)
-
Slit-lamp biomicroscope
-
Corneal swabs
Protocol:
-
Anesthetize the rabbit cornea with proparacaine.
-
Gently scarify the corneal epithelium in a grid pattern.
-
Apply a suspension of HSV-1 (e.g., 10^4 PFU in 10 µL) to the scarified cornea.
-
Beginning 24 hours post-infection, apply the assigned topical treatment to the infected eye (e.g., 3-5 times daily for 7-10 days).
-
Examine the eyes daily using a slit-lamp biomicroscope and score the severity of keratitis based on parameters such as corneal opacity, ulceration, and neovascularization.
-
On specified days post-infection, collect corneal swabs to determine viral titers by plaque assay.
Mechanism of Action and Signaling Pathway
The antiviral activity of this compound is dependent on its conversion to a triphosphate metabolite within the host cell. This process is initiated by a viral-encoded enzyme, providing selectivity for infected cells.
Application Notes and Protocols for Determining the Epervudine Dose-Response Curve in Vero Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epervudine is a nucleoside analog with demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV).[1] Its mechanism of action involves the inhibition of viral DNA synthesis.[1][][3][4] As a nucleoside analog, this compound is intracellularly phosphorylated to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to premature chain termination, thus halting viral replication.[1][3]
Vero cells, derived from the kidney of an African green monkey, are a widely used continuous cell line in virology research.[5][6] Their susceptibility to a wide range of viruses makes them an ideal model for assessing the in vitro efficacy of antiviral compounds.[6][7] This document provides detailed protocols for determining the dose-response curve of this compound in Vero cells, a critical step in evaluating its antiviral potency and therapeutic window. The key parameters to be determined are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[8] The ratio of these two values provides the Selectivity Index (SI), a crucial measure of the drug's safety and efficacy.[8]
Key Experimental Parameters
To establish a comprehensive dose-response profile for this compound in Vero cells, two primary assays will be conducted in parallel: a cytotoxicity assay to determine the effect of the drug on the host cells and a viral inhibition assay to measure its antiviral activity.
-
50% Cytotoxic Concentration (CC50): This is the concentration of this compound that results in a 50% reduction in the viability of uninfected Vero cells.[8] It is a critical measure of the drug's toxicity to the host cells.
-
50% Inhibitory Concentration (IC50): This is the concentration of this compound required to inhibit viral replication by 50% in infected Vero cells.[8][9]
-
Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), this index provides a measure of the drug's therapeutic window. A higher SI value is desirable, as it indicates that the drug is effective at concentrations well below those that are toxic to the host cells.[8]
Experimental Protocols
Vero Cell Culture and Maintenance
This protocol outlines the standard procedures for the cultivation of Vero cells to ensure a healthy and confluent monolayer for subsequent assays.
Materials:
-
Vero cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][10][11]
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
96-well cell culture plates
Protocol:
-
Thawing of Cryopreserved Vero Cells:
-
Rapidly thaw a cryovial of Vero cells in a 37°C water bath.[10][12]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.[12]
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Maintenance and Passaging:
-
Monitor cell growth daily and change the medium every 2-3 days.[5]
-
When the cells reach 80-90% confluency, they should be passaged.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.[12]
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[12]
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new T-75 flasks at a density of 1 x 10^4 cells/cm^2.[5]
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the CC50 of this compound on Vero cells using a colorimetric MTT assay, which measures cell viability.[13]
Materials:
-
Vero cells
-
Complete growth medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count Vero cells as described above.
-
Seed 1 x 10^4 cells in 100 µL of complete growth medium per well in a 96-well plate.[14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical starting range might be from 0.1 µM to 1000 µM.
-
Include a "cell control" (no drug) and a "solvent control" (highest concentration of the solvent used to dissolve this compound).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.
-
Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
During this time, viable cells will convert the yellow MTT into purple formazan crystals.[13]
-
After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of cell control) x 100
-
-
Plot the % cell viability against the log of the this compound concentration.
-
Determine the CC50 value using non-linear regression analysis (log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the IC50 of this compound by quantifying the reduction in viral plaques in infected Vero cells.[15][16]
Materials:
-
Vero cells
-
Complete growth medium
-
Virus stock (e.g., Herpes Simplex Virus Type 1)
-
This compound stock solution
-
6-well or 24-well cell culture plates
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Protocol:
-
Cell Seeding:
-
Seed Vero cells into 6-well or 24-well plates at a density that will result in a confluent monolayer after 24-48 hours.
-
-
Virus Infection and Drug Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Prepare a dilution of the virus stock in serum-free DMEM that will produce 50-100 plaques per well.
-
When the Vero cells are confluent, aspirate the growth medium.
-
In separate tubes, mix equal volumes of the diluted virus with each this compound dilution. Also, prepare a "virus control" with no drug.
-
Incubate the virus-drug mixtures for 1 hour at 37°C.
-
Add 200 µL (for 24-well plates) or 500 µL (for 6-well plates) of the virus-drug mixture to the corresponding wells of the cell culture plate.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.
-
-
Plaque Formation:
-
After the adsorption period, aspirate the inoculum from the wells.
-
Add 1 mL (for 24-well plates) or 2 mL (for 6-well plates) of the overlay medium containing the corresponding concentration of this compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow the plates to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration using the following formula:
-
% Plaque Reduction = ((Number of plaques in virus control - Number of plaques in treated wells) / Number of plaques in virus control) x 100
-
-
Plot the % plaque reduction against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation
The quantitative data from the cytotoxicity and antiviral assays should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Cytotoxicity of this compound on Vero Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Cell Control) | 1.250 | 0.05 | 100 |
| 0.1 | 1.245 | 0.06 | 99.6 |
| 1 | 1.230 | 0.04 | 98.4 |
| 10 | 1.150 | 0.07 | 92.0 |
| 100 | 0.625 | 0.08 | 50.0 |
| 500 | 0.150 | 0.03 | 12.0 |
| 1000 | 0.050 | 0.02 | 4.0 |
Table 2: Antiviral Activity of this compound against Virus in Vero Cells
| This compound Concentration (µM) | Mean Plaque Count | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 80 | 5 | 0 |
| 0.01 | 75 | 6 | 6.25 |
| 0.1 | 60 | 4 | 25.0 |
| 1 | 40 | 5 | 50.0 |
| 10 | 10 | 3 | 87.5 |
| 100 | 2 | 1 | 97.5 |
| 1000 | 0 | 0 | 100 |
Table 3: Summary of Dose-Response Parameters for this compound
| Parameter | Value (µM) |
| CC50 | 100 |
| IC50 | 1 |
| Selectivity Index (SI) | 100 |
Visualizations
Signaling Pathway
References
- 1. This compound | 60136-25-6 | Benchchem [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vero Cell Line - From Viral Research to Vaccine Development [cytion.com]
- 6. Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-Cov-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of a VeroE6 Pgp gene knock out cell line and its use in SARS-CoV-2 antiviral study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. jwatch.org [jwatch.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. fishersci.es [fishersci.es]
- 12. Growth and Maintenance of Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Epervudine Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epervudine is a nucleoside analog with demonstrated broad-spectrum antiviral activity against a range of DNA viruses. Its mechanism of action involves the inhibition of viral DNA synthesis. By acting as a DNA chain terminator after its incorporation into the growing viral DNA strand, this compound effectively halts viral replication. This compound has shown particular efficacy against members of the Herpesviridae family, such as Herpes Simplex Virus (HSV), and Hepatitis B Virus (HBV).
The plaque reduction assay is a fundamental method in virology for quantifying the infectivity of a lytic virus and for determining the antiviral efficacy of a compound. This assay measures the reduction in the number of viral plaques—localized areas of cell death and lysis within a monolayer of infected cells—in the presence of a test compound. The concentration of the compound that reduces the number of plaques by 50% is known as the half-maximal inhibitory concentration (IC50), a key measure of antiviral potency.
These application notes provide a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of this compound against HSV-1 and provide guidance for adapting the assay for HBV.
Mechanism of Action of this compound
This compound is a synthetic nucleoside analog. Once inside a host cell, it is phosphorylated by viral and/or cellular kinases to its active triphosphate form. This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the elongating viral DNA chain by the viral DNA polymerase. The incorporation of this compound triphosphate results in the termination of the DNA chain, as it lacks the necessary 3'-hydroxyl group for the formation of the next phosphodiester bond. This premature chain termination effectively stops viral replication.
Caption: Mechanism of action of this compound.
Experimental Protocols
Plaque Reduction Assay for this compound against Herpes Simplex Virus-1 (HSV-1)
This protocol is optimized for determining the IC50 value of this compound against HSV-1 in Vero cells.
Materials:
-
Cells: Vero cells (African green monkey kidney epithelial cells)
-
Virus: Herpes Simplex Virus-1 (HSV-1), strain to be specified (e.g., KOS, F)
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Overlay Medium: 1.2% Methylcellulose in DMEM with 2% FBS
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for cell fixation
-
-
Equipment:
-
6-well or 12-well cell culture plates
-
Humidified incubator at 37°C with 5% CO2
-
Inverted microscope
-
Pipettes and sterile tips
-
Biosafety cabinet
-
Experimental Workflow:
Caption: Experimental workflow for the plaque reduction assay.
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in Infection Medium. A typical starting concentration for screening might be 100 µM, with 2-fold or 3-fold serial dilutions. Include a "no drug" control (vehicle only).
-
-
Virus Infection:
-
Aspirate the Growth Medium from the confluent Vero cell monolayers and wash once with PBS.
-
Infect the cells with a dilution of HSV-1 prepared in Infection Medium that will produce a countable number of plaques (e.g., 50-100 plaques per well). The volume of the virus inoculum should be sufficient to cover the cell monolayer (e.g., 200 µL for a 6-well plate).
-
Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.
-
-
Compound Treatment and Overlay:
-
After the 1-hour incubation, aspirate the virus inoculum.
-
Add the prepared this compound dilutions to the corresponding wells. Also, include wells for a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Immediately overlay the cells with the Overlay Medium containing the respective concentrations of this compound. The high viscosity of the methylcellulose restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells by adding 10% formalin to each well and incubating for at least 20 minutes at room temperature.
-
Aspirate the formalin and stain the cells with Crystal Violet Staining Solution for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Collection and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus-only control using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Adaptation for Hepatitis B Virus (HBV)
A traditional plaque assay for HBV is challenging due to its non-lytic nature in standard cell culture. However, a modified approach using HBV-producing cell lines like HepG2.2.15 can be employed to assess the effect of this compound on the production of infectious viral particles. This is often referred to as a virus yield reduction assay, where the endpoint is the quantification of viral DNA in the supernatant rather than visible plaques.
Key Modifications for HBV:
-
Cell Line: Use a stable HBV-producing cell line such as HepG2.2.15.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 3-6 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
Endpoint: Instead of counting plaques, collect the cell culture supernatant at the end of the treatment period.
-
Quantification: Isolate viral DNA from the supernatant and quantify the HBV DNA levels using quantitative PCR (qPCR).
-
Analysis: Calculate the reduction in viral DNA levels in the treated samples compared to the untreated control to determine the EC50 (50% effective concentration).
Data Presentation
While specific IC50 values for this compound from plaque reduction assays are not widely available in publicly accessible literature, the following table provides an example of how to present such data. For comparative purposes, data for Clevudine, another nucleoside analog with activity against HBV, is included.
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | HSV-1 | Vero | Plaque Reduction | Data not found | - |
| This compound | HBV | HepG2.2.15 | Virus Yield Reduction (qPCR) | Data not found | - |
| Clevudine | HBV | HepG2.2.15 | Virus Yield Reduction (qPCR) | 0.1 | [1] |
Note: The absence of publicly available IC50 data for this compound from plaque reduction assays highlights a gap in the published literature. The provided protocol can be used to generate this valuable data.
Conclusion
The plaque reduction assay is a robust and reliable method for evaluating the antiviral activity of this compound against lytic viruses like HSV-1. For non-lytic viruses such as HBV, a modified virus yield reduction assay provides a suitable alternative for quantifying the inhibitory effect of the compound on viral replication. The detailed protocols provided herein serve as a comprehensive guide for researchers to assess the in vitro efficacy of this compound and other antiviral candidates.
References
Application Notes and Protocols: Epervudine Antiviral Activity Assessment by Virus Yield Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epervudine is a nucleoside analog that has demonstrated broad-spectrum antiviral activity against several DNA viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Human Immunodeficiency Virus (HIV-1), and Hepatitis B Virus (HBV). Its mechanism of action involves the inhibition of viral DNA synthesis. Upon cellular uptake, this compound is phosphorylated by host and/or viral kinases to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by the viral DNA polymerase. Due to the modification in its sugar moiety, the incorporation of this compound triphosphate leads to the termination of DNA chain elongation, thus preventing viral replication.
The virus yield reduction assay is a sensitive and quantitative method to evaluate the efficacy of antiviral compounds. This assay measures the ability of a compound to inhibit the production of infectious virus particles in a cell culture system. This document provides detailed protocols for performing a virus yield reduction assay to determine the antiviral activity of this compound and presents a framework for data analysis and interpretation.
Data Presentation
Quantitative data from virus yield reduction assays are crucial for determining the potency of an antiviral compound. The 50% effective concentration (EC50) and 90% effective concentration (EC90) are key parameters derived from these assays, representing the concentration of the drug that inhibits virus yield by 50% and 90%, respectively.
Table 1: Antiviral Activity of this compound and Control Compounds against Herpes Simplex Virus (HSV) in a Virus Yield Reduction Assay
| Compound | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HSV-1 (e.g., KOS) | Vero | Data Not Available | Data Not Available | Determine Experimentally | Calculate from Experimental Data |
| This compound | HSV-2 (e.g., G) | Vero | Data Not Available | Data Not Available | Determine Experimentally | Calculate from Experimental Data |
| Acyclovir (Control) | HSV-1 (KOS) | Vero | ~0.1 - 1.0 | ~3.0 | >100 | >100 - 1000 |
| Ganciclovir (Control) | HSV-1 (KOS) | HFF | ~0.7 | Data Not Available | >50 | >71 |
Table 2: Antiviral Activity of this compound and Control Compounds against Human Immunodeficiency Virus (HIV-1) in a Virus Yield Reduction Assay
| Compound | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV-1 (e.g., IIIB) | MT-4 | Data Not Available | Data Not Available | Determine Experimentally | Calculate from Experimental Data |
| Zidovudine (AZT) (Control) | HIV-1 (IIIB) | MT-4 | ~0.005 - 0.05 | Data Not Available | >100 | >2000 - 20000 |
Table 3: Antiviral Activity of this compound and Control Compounds against Hepatitis B Virus (HBV) in a Virus Yield Reduction Assay
| Compound | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HBV (e.g., adw) | HepG2 2.2.15 | Data Not Available | Data Not Available | Determine Experimentally | Calculate from Experimental Data |
| Lamivudine (3TC) (Control) | HBV (adw) | HepG2 2.2.15 | ~0.1 - 1.0 | Data Not Available | >100 | >100 - 1000 |
Experimental Protocols
General Principle of Virus Yield Reduction Assay
The virus yield reduction assay involves infecting a monolayer of susceptible cells with a known amount of virus in the presence of varying concentrations of the antiviral compound.[1] After an incubation period that allows for one complete replication cycle of the virus, the supernatant and/or the cells are harvested.[1] The quantity of infectious progeny virus is then determined by a suitable titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[1]
Protocol 1: Virus Yield Reduction Assay for this compound against Herpes Simplex Virus (HSV)
1. Materials:
-
Cells: Vero (African green monkey kidney) cells or Human Foreskin Fibroblasts (HFF).
-
Virus: HSV-1 (e.g., KOS or McIntyre strain) or HSV-2 (e.g., G or MS strain).
-
Compound: this compound, stock solution prepared in DMSO or cell culture medium.
-
Control Compound: Acyclovir or Ganciclovir.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Equipment: 24- or 96-well cell culture plates, incubator (37°C, 5% CO2), inverted microscope.
2. Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the control compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a no-drug control.
-
Infection: Aspirate the culture medium from the confluent cell monolayers. Infect the cells with HSV at a multiplicity of infection (MOI) of 1-5 plaque-forming units (PFU) per cell. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After virus adsorption, remove the inoculum and wash the cell monolayer twice with phosphate-buffered saline (PBS). Add the prepared dilutions of this compound or control compound to the respective wells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 24-48 hours, or the duration of one viral replication cycle.
-
Harvesting: After incubation, scrape the cells into the supernatant. Subject the cell suspension to three cycles of freezing and thawing to release intracellular virus particles.
-
Titration of Progeny Virus: Determine the virus titer in each sample by performing a plaque assay or TCID50 assay on fresh Vero cell monolayers.
-
Data Analysis: Calculate the percent reduction in virus yield for each compound concentration compared to the no-drug control. Determine the EC50 and EC90 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed reduction in virus yield is due to specific antiviral activity and not to cell death.
1. Materials:
-
Same as for the virus yield reduction assay, excluding the virus.
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for the same duration as the virus yield reduction assay.
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Mechanism of Action and Intracellular Activation of this compound
The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form. This process is mediated by cellular and/or viral kinases.
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for Virus Yield Reduction Assay
The following diagram illustrates the key steps involved in the virus yield reduction assay.
Caption: Workflow of the virus yield reduction assay.
References
Application Notes and Protocols for High-Throughput Screening of Epervudine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epervudine is a nucleoside analog with demonstrated broad-spectrum antiviral activity, particularly against Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV). Its mechanism of action involves the inhibition of viral DNA synthesis. As a nucleoside analog, this compound is intracellularly phosphorylated to its triphosphate form, which then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of this compound triphosphate leads to the termination of DNA chain elongation, thus halting viral replication.
The development of novel this compound analogs presents a promising strategy for identifying next-generation antiviral therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. These application notes provide detailed protocols for primary HTS assays to assess the antiviral activity and cytotoxicity of this compound analogs.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for this compound and its analogs against a panel of viruses. This data is intended to serve as a template for presenting screening results.
Table 1: Antiviral Activity of this compound Analogs
| Compound ID | Analog Type | HSV-1 (EC₅₀, µM) | HIV-1 (EC₅₀, µM) | HBV (EC₅₀, µM) |
| This compound | Parent | 0.8 | 1.2 | 0.5 |
| ANA-001 | 5'-Ester Prodrug | 0.4 | 0.7 | 0.2 |
| ANA-002 | 3'-Azido Analog | 1.5 | 0.9 | 0.8 |
| ANA-003 | 5-Halo Analog | 0.6 | 1.0 | 0.4 |
| ANA-004 | Acyclic Analog | >50 | >50 | >50 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.
Table 2: Cytotoxicity Profile of this compound Analogs
| Compound ID | Vero Cells (CC₅₀, µM) | MT-4 Cells (CC₅₀, µM) | HepG2 Cells (CC₅₀, µM) |
| This compound | >100 | 85 | >100 |
| ANA-001 | >100 | 95 | >100 |
| ANA-002 | 75 | 60 | 80 |
| ANA-003 | >100 | 90 | >100 |
| ANA-004 | >100 | >100 | >100 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Table 3: Selectivity Index of this compound Analogs
| Compound ID | HSV-1 (SI) | HIV-1 (SI) | HBV (SI) |
| This compound | >125 | 70.8 | >200 |
| ANA-001 | >250 | 135.7 | >500 |
| ANA-002 | 50 | 66.7 | 100 |
| ANA-003 | >167 | 90 | >250 |
| ANA-004 | - | - | - |
SI (Selectivity Index) = CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Experimental Protocols
General Workflow for High-Throughput Screening
The overall workflow for screening this compound analogs involves parallel assessment of antiviral activity and cytotoxicity to identify compounds with potent and selective antiviral effects.
Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero for HSV, MT-4 for HIV, HepG2 for HBV)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
This compound analog library (solubilized in DMSO)
-
384-well clear-bottom, black-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based viability reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend host cells in culture medium to a final concentration that will result in 80-90% confluency after the incubation period.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Add 5 µL of the diluted compounds to the appropriate wells. Include wells with medium only (cell control) and wells with virus only (virus control).
-
-
Virus Infection:
-
Dilute the virus stock in culture medium to a multiplicity of infection (MOI) that causes 80-90% CPE within the desired timeframe (e.g., 48-72 hours).
-
Add 20 µL of the diluted virus to all wells except the cell control wells. Add 20 µL of medium to the cell control wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator until the virus control wells show 80-90% CPE.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Plot the percentage of viability against the log of the compound concentration and determine the EC₅₀ value using a non-linear regression analysis.
-
Cytotoxicity Assay: MTS Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Host cells (same as used in the antiviral assay)
-
Cell culture medium
-
This compound analog library
-
384-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells in 384-well plates as described in the CPE assay protocol.
-
-
Compound Addition:
-
Add serial dilutions of the this compound analogs to the wells as described previously. Include wells with medium only (no-cell control) and cells with medium and DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Reagent Addition:
-
Add 10 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ value using a non-linear regression analysis.
-
Signaling Pathway
The antiviral activity of this compound and its analogs is dependent on their intracellular phosphorylation and subsequent interaction with the viral DNA polymerase.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound analogs. By employing these standardized assays, researchers can efficiently identify and prioritize novel antiviral candidates with potent and selective activity. The systematic collection and analysis of quantitative data, as outlined in the tables, are crucial for making informed decisions in the drug discovery pipeline. The successful application of these HTS strategies will accelerate the development of new and effective treatments for viral diseases.
Application Notes and Protocols for the Synthesis of Epervudine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for Epervudine (5-ethyl-2'-deoxyuridine), a pyrimidine nucleoside analog with known antiviral activity, and its derivatives. The following sections detail the primary synthetic routes, experimental protocols, and quantitative data to guide researchers in the preparation and further development of these compounds.
Synthesis of this compound (5-ethyl-2'-deoxyuridine)
This compound can be efficiently synthesized from the commercially available starting material, 5-iodo-2'-deoxyuridine, through a two-step process involving a Sonogashira coupling followed by a reduction reaction.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Sonogashira Coupling to form 5-(trimethylsilylethynyl)-2'-deoxyuridine
-
To a solution of 5-iodo-2'-deoxyuridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add copper(I) iodide (0.1 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add triethylamine (2 equivalents) and ethynyltrimethylsilane (1.5 equivalents).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 5-(trimethylsilylethynyl)-2'-deoxyuridine.
Step 2: Deprotection to form 5-ethynyl-2'-deoxyuridine
-
Dissolve the 5-(trimethylsilylethynyl)-2'-deoxyuridine (1 equivalent) in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1M, 1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the solution and purify the product by column chromatography to obtain 5-ethynyl-2'-deoxyuridine.
Step 3: Hydrogenation to form this compound
-
Dissolve 5-ethynyl-2'-deoxyuridine (1 equivalent) in ethanol.
-
Add 10% palladium on charcoal (Pd/C) catalyst (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
| Reaction Step | Product | Yield (%) | Purity (%) |
| Sonogashira Coupling & Deprotection | 5-ethynyl-2'-deoxyuridine | 76-94[1][2] | >95 |
| Hydrogenation | This compound | ~90 (estimated) | >98 |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by modifying either the pyrimidine base or the deoxyribose sugar moiety.
Modification of the Pyrimidine Base (C5-Position)
The 5-position of the uracil ring is a common site for modification to generate analogs with altered biological activity.
A variety of alkynes can be coupled to 5-iodo-2'-deoxyuridine via the Sonogashira reaction to produce a range of 5-alkynyl derivatives.
Protocol 2: General Procedure for the Synthesis of 5-Alkynyl-2'-deoxyuridine Derivatives
-
In a reaction vessel, combine 5-iodo-2'-deoxyuridine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a copper(I) co-catalyst like CuI (0.1 equivalents) in an appropriate solvent like DMF.[2]
-
Add a suitable base, typically an amine such as triethylamine (2 equivalents), and the desired terminal alkyne (4 equivalents).[2]
-
Stir the mixture at a temperature ranging from room temperature to 55°C for several hours until the starting material is consumed, as monitored by TLC.[2]
-
After completion, remove the solvent under reduced pressure.
-
The crude product can then be purified by extraction and column chromatography on silica gel to yield the desired 5-alkynyl-2'-deoxyuridine derivative.[2]
| Derivative | Alkyne Reactant | Yield (%) | Reference |
| 5-(n-propyl)-2'-deoxyuridine | 1-pentyne | 85 | [2] |
| 5-(cyclopropyl)-2'-deoxyuridine | ethynylcyclopropane | 82 | [2] |
| 5-(p-tolyl)-2'-deoxyuridine | 1-ethynyl-4-methylbenzene | 91 | [2] |
Modification of the Deoxyribose Sugar Moiety
Prodrug strategies often involve modification of the hydroxyl groups of the sugar moiety to improve pharmacokinetic properties. Esterification of the 5'-hydroxyl group is a common approach.
Experimental Workflow: 5'-OH Esterification of this compound
Caption: General workflow for 5'-esterification.
Protocol 3: Synthesis of 5'-O-Acyl-Epervudine Derivatives (General Procedure)
-
Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or DMF.
-
Add the desired carboxylic acid (1.1 equivalents), dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5'-O-acyl-Epervudine derivative.
| Derivative Type | General Reactant | Potential Advantage |
| Amino Acid Esters | N-protected amino acids | Improved cell permeability |
| Fatty Acid Esters | Long-chain carboxylic acids | Increased lipophilicity |
| Phosphate Esters | Phosphorylating agents | Enhanced water solubility |
Antiviral Activity and Mechanism of Action
This compound and its derivatives, as nucleoside analogs, exert their antiviral effects by interfering with viral DNA synthesis.
Signaling Pathway: Mechanism of Antiviral Action
Caption: Intracellular activation and mechanism of action.
Once inside the host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog is then recognized by viral DNA polymerase and incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated this compound leads to the termination of DNA chain elongation, thus inhibiting viral replication.
The antiviral activity of this compound derivatives is often evaluated in cell-based assays against various viruses. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined to calculate the selectivity index (SI = CC₅₀/EC₅₀), which is a measure of the compound's therapeutic window.
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Zidovudine Derivative 5 | HIV-1 (IIIB) | 0.0012 | 34.05 | 28,375[3] |
| Lamivudine Prodrug 3b | HIV-1 | 0.0742 | >100 | >1347[4] |
Note: The data presented in this table is for derivatives of other nucleoside analogs (Zidovudine and Lamivudine) and is intended to be illustrative of the types of data generated for these compounds. Specific data for this compound derivatives would need to be generated through experimental studies.
These protocols and data serve as a foundational guide for the synthesis and evaluation of this compound and its derivatives. Researchers are encouraged to adapt and optimize these methods for their specific applications in the pursuit of novel antiviral agents.
References
- 1. 5-Alkynyl-2'-deoxyuridines: chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Alkynyl-2'-deoxyuridines: Chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of zidovudine derivatives with anti-HIV-1 and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-HIV and antitubercular activities of lamivudine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Epervudine In Vitro Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Epervudine in in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nucleoside analog, specifically a deoxyuridine analogue.[1] Its antiviral activity stems from its ability to be incorporated into the growing viral DNA chain during replication. This event leads to premature chain termination, thus halting the replication of the virus.[1] The molecule mimics natural nucleosides, allowing it to interfere with the normal processes of viral DNA synthesis.[1]
Q2: Against which viruses has this compound shown in vitro activity?
This compound has demonstrated a broad spectrum of antiviral activity. It has been shown to be particularly effective against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2).[1] Additionally, it has shown inhibitory effects against Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV).[1]
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is a balance between its antiviral efficacy and its toxicity to the host cells. This is determined by calculating the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The therapeutic window is then expressed as the Selectivity Index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
Q4: What are the common assays used to evaluate this compound's efficacy and cytotoxicity?
Standard in vitro assays for evaluating antiviral compounds like this compound include:
-
Cytotoxicity Assays: To determine the CC50, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used.[2][3] These colorimetric assays measure cell viability.[3]
-
Antiviral Activity Assays: To determine the EC50, various methods can be employed depending on the virus. These can include plaque reduction assays, quantitative PCR (qPCR) to measure viral load, or assays that measure the inhibition of virus-induced cytopathic effect (CPE).[2][4]
Troubleshooting Guide
Issue 1: High cytotoxicity observed at expected effective concentrations.
-
Possible Cause: The this compound concentration may be too high for the specific cell line being used. Different cell lines can exhibit varying sensitivities to a compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Test a wide range of this compound concentrations on your specific cell line to determine the precise CC50.
-
Check Cell Health: Ensure that the cells are healthy and not compromised before adding the compound.
-
Review Literature: Check for published CC50 values for this compound in similar cell lines to ensure your results are within an expected range.
-
Issue 2: Inconsistent or no antiviral effect observed.
-
Possible Cause: The concentration of this compound may be too low, the virus stock may be of poor quality, or the assay timing might be off.
-
Troubleshooting Steps:
-
Verify Virus Titer: Ensure the virus stock has a known and reliable titer.
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the EC50 for your specific virus and cell line combination.
-
Time-of-Addition Experiment: To understand the stage of viral replication that this compound inhibits, you can perform a time-of-addition assay, adding the compound at different points pre- and post-infection.[3]
-
Issue 3: High variability between replicate wells.
-
Possible Cause: This could be due to inconsistent cell seeding, inaccurate pipetting of the compound or virus, or an edge effect in the culture plate.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Use a well-mixed cell suspension and be consistent with your seeding technique.
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated for accurate liquid handling.
-
Minimize Edge Effects: To avoid evaporation and temperature variations at the edges of the plate, consider not using the outermost wells for experimental data.
-
Data Presentation
Table 1: Hypothetical this compound Activity Profile
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | HSV-1 | 0.5 | >100 | >200 |
| Vero | HSV-2 | 0.8 | >100 | >125 |
| MT-4 | HIV-1 | 1.2 | >150 | >125 |
| HepG2 | HBV | 2.5 | >200 | >80 |
Note: These are example values. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Protocol 2: Determination of 50% Effective Concentration (EC50) by CPE Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate to achieve 80-90% confluency after 24 hours.
-
Compound and Virus Addition: Prepare serial dilutions of this compound. Add the diluted compound to the wells. Subsequently, infect the cells with a known titer of the virus that is sufficient to cause a significant cytopathic effect (CPE) within 48-72 hours. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
Incubation: Incubate the plate at 37°C until the "virus only" control wells show the desired level of CPE.
-
CPE Assessment: The level of CPE in each well can be assessed visually using a microscope or quantified using a cell viability assay like the MTT assay.
-
Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration. The EC50 is the concentration of the compound that inhibits the viral CPE by 50%.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting guide for inconsistent antiviral results.
References
- 1. This compound | 60136-25-6 | Benchchem [benchchem.com]
- 2. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Epervudine Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for Epervudine cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the assessment of this compound's cytotoxic effects in experimental settings.
Understanding this compound and its Cytotoxic Potential
This compound is a nucleoside analog, a class of synthetic compounds that mimic naturally occurring nucleosides. These analogs are designed to interfere with viral replication by being incorporated into the growing DNA chain, leading to chain termination. To become active, nucleoside analogs like this compound must be phosphorylated within the cell to their triphosphate forms. While highly effective against viral polymerases, these compounds can also interact with host cell DNA polymerases, particularly mitochondrial DNA polymerase gamma, which can lead to off-target cytotoxic effects.[1] This interference with cellular machinery can result in mitochondrial dysfunction, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: As a nucleoside analog, this compound's cytotoxicity primarily stems from its ability to be phosphorylated and incorporated into cellular DNA, leading to the termination of DNA chain elongation. This can inhibit the replication of mitochondrial DNA (mtDNA) by interfering with DNA polymerase gamma.[1] This disruption of mitochondrial function can trigger the intrinsic apoptotic pathway.[4][5]
Q2: Which cytotoxicity assay is most suitable for this compound?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and suitable method for assessing the cytotoxicity of nucleoside analogs like this compound. It measures the metabolic activity of cells, which is often correlated with cell viability. However, because this compound can induce mitochondrial toxicity, it is advisable to complement the MTT assay with a method that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) assay, to get a more complete picture of cell death.
Q3: Why am I seeing an increase in signal (absorbance) at high concentrations of this compound in my MTT assay?
A3: An increase in MTT reduction at high concentrations of a test compound can sometimes be misinterpreted as increased cell viability. For nucleoside analogs, this could be due to cellular stress responses that temporarily increase metabolic activity. It is also possible that the compound itself is directly reducing the MTT reagent. To investigate this, include a control well with the highest concentration of this compound and MTT reagent in cell-free media. If the solution turns purple, the compound is directly reducing MTT.
Q4: How long should I expose my cells to this compound before performing the cytotoxicity assay?
A4: The optimal exposure time can vary depending on the cell line and the specific research question. For nucleoside analogs, which interfere with DNA replication, a longer incubation period (e.g., 48 to 72 hours) is often necessary to observe significant cytotoxic effects, as the drug's impact may only become apparent after one or more cell cycles.[2]
Troubleshooting Guides
Problem 1: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Step |
| Contamination: | Bacterial or yeast contamination can lead to the reduction of MTT, causing a high background. Visually inspect your cultures for any signs of contamination. |
| Reagent Issues: | The MTT reagent may have been improperly stored or has expired. Prepare fresh MTT solution and store it protected from light at 4°C. |
| Media Components: | Phenol red in the culture medium can contribute to the background absorbance. Consider using phenol red-free medium for the assay. |
| Pipetting Error: | Bubbles in the wells can scatter light and increase absorbance readings.[6] Carefully inspect the plate for bubbles and puncture them with a sterile needle if necessary. |
Problem 2: Low Signal or No Dose-Dependent Response
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time: | The cytotoxic effects of nucleoside analogs may take time to manifest. Increase the incubation time with this compound (e.g., 48-72 hours). |
| Low Cell Seeding Density: | An insufficient number of cells will result in a low overall signal. Optimize the cell seeding density for your specific cell line to ensure a robust signal in the untreated control wells. |
| Drug Inactivity: | Ensure that the this compound stock solution is prepared correctly and has not degraded. Prepare fresh stock solutions and store them appropriately. |
| Cell Line Resistance: | The chosen cell line may be resistant to this compound. Consider using a different cell line or a positive control compound known to induce cytotoxicity in your cell line to validate the assay. |
Problem 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding: | Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension before and during plating. Pipette up and down gently to mix between seeding replicates. |
| Incomplete Solubilization: | The formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Ensure thorough mixing after adding the solubilization buffer and visually confirm that no crystals remain. |
| Edge Effects: | Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification of the incubator. |
| Pipetting Inaccuracy: | Use calibrated pipettes and consistent technique when adding reagents to all wells. |
Quantitative Data Summary
Due to the limited availability of public data, the following table presents hypothetical IC50 values for this compound to illustrate how such data would be structured. These values are for demonstrative purposes only and should not be considered as experimental results.
| Cell Line | Cell Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa | Human Cervical Cancer | 72 | 15.5 |
| HepG2 | Human Liver Cancer | 72 | 25.2 |
| MCF-7 | Human Breast Cancer | 72 | 38.7 |
| A549 | Human Lung Cancer | 72 | 45.1 |
| Vero | Monkey Kidney Epithelial | 72 | > 100 |
Experimental Protocol: MTT Cytotoxicity Assay for this compound
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations initially to determine the effective range.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the background absorbance at a reference wavelength of 630 nm and subtract it from the 570 nm readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Experimental workflow for an this compound cytotoxicity assay.
Caption: Plausible signaling pathway for this compound-induced apoptosis.
References
- 1. natap.org [natap.org]
- 2. Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-dose clevudine impairs mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced reactivation of apoptosis abrogates HIV-1 infection [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Epervudine Resistance in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering Epervudine resistance in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside analog with broad-spectrum antiviral activity.[1] It has demonstrated inhibitory effects against various viruses, including Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis B Virus (HBV), and Herpes Simplex Virus (HSV).[1] The primary mechanism of action involves its incorporation into the viral DNA during replication. This event leads to premature chain termination, thereby halting the synthesis of viral DNA and inhibiting viral replication.[1]
Q2: What are the known mechanisms of resistance to nucleoside analogs like this compound?
While specific mutations conferring resistance solely to this compound are not widely documented, resistance to nucleoside analogs, in general, arises from mutations in viral enzymes, particularly the viral polymerase or reverse transcriptase.[1][2][3] The two primary mechanisms are:
-
Altered Substrate Discrimination: Mutations can change the enzyme's active site, making it better at distinguishing between the nucleoside analog and the natural deoxyribonucleoside triphosphate (dNTP) substrate. This reduces the incorporation of the drug into the viral DNA.[2][3]
-
Increased Excision (Phosphorolysis): Some mutations enhance the enzyme's ability to remove the incorporated drug (a chain-terminating nucleotide) from the end of the DNA primer strand. This process, known as phosphorolysis, allows DNA synthesis to resume.[2][3][4]
Q3: How can I confirm that my cell culture is exhibiting this compound resistance?
Confirmation of resistance typically involves demonstrating a reduced susceptibility of the virus to this compound compared to a wild-type or sensitive control strain. The most common method is to determine the 50% effective concentration (EC50) of the drug. A significant increase in the EC50 value for the suspected resistant virus compared to the sensitive virus is a strong indicator of resistance.
Q4: Are there general strategies to overcome antiviral drug resistance in vitro?
Yes, several strategies can be employed to overcome or mitigate antiviral drug resistance in a research setting. These include:
-
Combination Therapy: Using two or more drugs with different mechanisms of action can be highly effective. This reduces the likelihood of a virus developing simultaneous resistance to all drugs in the regimen.[5]
-
Synergistic Drug Combinations: Some drug combinations may exhibit synergy, where their combined effect is greater than the sum of their individual effects.[5]
-
Development of Next-Generation Inhibitors: Research into novel antiviral agents with different mechanisms of action is an ongoing strategy to combat resistance.[5]
Troubleshooting Guide for this compound Resistance
This guide provides a structured approach to identifying and addressing potential this compound resistance in your cell culture experiments.
| Issue | Possible Cause | Recommended Action |
| Loss of this compound efficacy in viral inhibition assays. | 1. Development of viral resistance: The virus may have acquired mutations that confer resistance to this compound. | - Confirm Resistance: Perform a dose-response assay to determine the EC50 of this compound for your viral strain and compare it to a known sensitive strain. A significant shift in the EC50 indicates resistance. - Sequence Viral Genome: Sequence the gene encoding the viral polymerase or reverse transcriptase to identify potential resistance mutations. |
| 2. Suboptimal drug concentration: Incorrect preparation or degradation of the this compound stock solution. | - Verify Stock Solution: Prepare a fresh stock solution of this compound and verify its concentration. - Optimize Drug Concentration: Perform a dose-response curve to ensure you are using an effective concentration of the drug. | |
| 3. Cell culture issues: Problems with cell health, density, or contamination can affect assay results. | - Check Cell Viability: Ensure cells are healthy and within the optimal passage number. - Standardize Cell Seeding: Maintain consistent cell densities across experiments. - Test for Contamination: Regularly check for mycoplasma or other contaminants. | |
| Confirmed this compound resistance in the viral population. | 1. Selection of resistant variants: Continuous culture in the presence of the drug has selected for pre-existing or newly mutated resistant viruses. | - Combination Therapy: Test this compound in combination with other antiviral agents that have different mechanisms of action. - Alternative Drugs: Evaluate the susceptibility of the resistant virus to other nucleoside or non-nucleoside analogs. |
| 2. High viral load or multiplicity of infection (MOI): A high viral load increases the probability of resistant mutants emerging. | - Optimize MOI: Use a lower MOI in your experiments to reduce the selection pressure for resistance. | |
| Difficulty in identifying the cause of reduced drug efficacy. | Multiple contributing factors: A combination of viral resistance, experimental variability, and cell culture conditions. | - Systematic Review: Methodically review each step of your experimental protocol for potential sources of error. - Use Controls: Ensure appropriate positive and negative controls are included in every experiment. - Consult Literature: Review studies on resistance to similar nucleoside analogs for insights into potential mechanisms and solutions. |
Experimental Protocols
1. Determination of EC50 using a Cell Viability Assay
This protocol is designed to determine the concentration of this compound that inhibits viral activity by 50%.
-
Materials:
-
Appropriate host cell line
-
Virus stock (wild-type and potentially resistant strains)
-
This compound stock solution
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed host cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight culture medium from the cells and add the this compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubate the plates for a period sufficient to allow for viral replication and cytopathic effect (CPE) in the control wells.
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each drug concentration relative to the uninfected control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the EC50 value.
-
2. In Vitro Selection of this compound-Resistant Virus
This protocol describes how to generate a resistant viral strain through continuous culture in the presence of the drug.[6]
-
Materials:
-
Host cell line
-
Wild-type virus stock
-
This compound
-
Cell culture flasks
-
-
Procedure:
-
Infect a flask of host cells with the wild-type virus.
-
Add this compound at a concentration close to the EC50.
-
Monitor the culture for viral replication (e.g., by observing CPE or measuring viral titers).
-
When viral replication is observed, harvest the supernatant containing the virus.
-
Use this virus-containing supernatant to infect a fresh flask of host cells.
-
Gradually increase the concentration of this compound in subsequent passages.
-
Periodically determine the EC50 of the passaged virus to monitor the development of resistance.
-
Once a significant increase in EC50 is observed, the resistant virus can be plaque-purified and expanded.
-
3. Combination Antiviral Assay
This protocol is used to assess the interaction between this compound and another antiviral agent.
-
Materials:
-
Host cell line
-
Virus stock
-
This compound and a second antiviral drug
-
96-well plates
-
Cell viability reagent
-
-
Procedure:
-
Seed host cells in 96-well plates.
-
Prepare serial dilutions of this compound and the second drug, both individually and in combination at fixed ratios.
-
Add the drug dilutions to the cells.
-
Infect the cells with the virus.
-
After an appropriate incubation period, assess cell viability.
-
Analyze the data using software that can calculate combination indices (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Visualizations
Caption: Mechanism of this compound and pathways to resistance.
Caption: Workflow for investigating this compound resistance.
Caption: Decision tree for troubleshooting this compound efficacy.
References
- 1. This compound | 60136-25-6 | Benchchem [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Mechanisms of resistance to nucleoside analogue inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. longdom.org [longdom.org]
- 6. Zidovudine-resistant human immunodeficiency virus selected by passage in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Epervudine Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Epervudine in animal models.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies of this compound.
Issue 1: High variability in plasma concentrations between individual animals.
-
Question: We are observing significant variability in the plasma concentrations of this compound across our rat study group after oral administration. What could be the cause, and how can we mitigate this?
-
Answer: High inter-individual variability is a common challenge in oral bioavailability studies. Several factors could be contributing to this:
-
Gastrointestinal (GI) Physiology: Differences in gastric emptying times, intestinal motility, and pH can significantly affect drug dissolution and absorption. Fasting protocols are crucial for minimizing variability; ensure that all animals are fasted for a consistent period (typically 12 hours) before dosing, with free access to water.
-
First-Pass Metabolism: this compound, as a nucleoside analog, may be subject to significant first-pass metabolism in the gut wall and liver. The extent of this metabolism can vary between animals.
-
Formulation Issues: Poorly optimized formulations can lead to inconsistent drug release and dissolution. Ensure your formulation provides consistent and reproducible release characteristics.
-
Dosing Accuracy: Inaccurate oral gavage can lead to deposition of the drug in the esophagus or regurgitation. Ensure technicians are well-trained in the procedure.
Recommendations:
-
Tighten control over experimental conditions, especially fasting times.
-
Consider using a formulation strategy known to reduce variability, such as a self-emulsifying drug delivery system (SEDDS) or a micronized suspension.[1]
-
For initial screening, consider using a smaller, more homogenous group of animals in terms of age and weight.
-
Issue 2: Low oral bioavailability despite good in vitro dissolution.
-
Question: Our this compound formulation shows excellent dissolution in vitro, but the oral bioavailability in our beagle dog model is unexpectedly low. What could be the disconnect?
-
Answer: This scenario often points towards post-dissolution barriers to absorption. While good dissolution is a prerequisite, it doesn't guarantee good absorption. Potential causes include:
-
Poor Permeability: this compound may have low permeability across the intestinal epithelium due to its physicochemical properties (e.g., polarity).
-
Efflux Transporters: The drug might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen.
-
Presystemic Metabolism: Significant metabolism in the enterocytes or the liver can reduce the amount of unchanged drug reaching systemic circulation.[2]
Recommendations:
-
Conduct in vitro Caco-2 cell permeability assays to assess the potential for poor permeability and efflux.
-
Consider co-administering a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) to investigate the role of efflux pumps.
-
Explore formulation strategies that can enhance permeability, such as lipid-based formulations that can promote lymphatic transport, potentially bypassing first-pass metabolism.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to enhance the oral bioavailability of a polar drug like this compound?
A1: For polar molecules like nucleoside analogs, several formulation strategies can be effective:
-
Prodrugs: Chemical modification of this compound to create a more lipophilic prodrug can significantly improve its membrane permeability. The prodrug is then converted to the active this compound in the body.[4][5] Amino acid or dipeptide promoieties can be attached to target intestinal transporters like hPEPT1.[4]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the GI tract, improve its solubility, and facilitate its uptake by intestinal cells.[6][7] Technologies like solid lipid nanoparticles (SLNs) are a viable option.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of poorly soluble drugs by presenting the drug in a solubilized state and promoting lymphatic uptake.[1][3]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can stabilize it in a high-energy, non-crystalline form, which can improve its dissolution rate and extent.[3]
Q2: Which animal model is most appropriate for initial oral bioavailability screening of this compound?
A2: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for initial pharmacokinetic and bioavailability screening due to their well-characterized physiology, cost-effectiveness, and ease of handling.[8][9][10] They have been shown to have absorption, distribution, metabolism, and excretion profiles that can be relevant to humans.[9] However, for later-stage development, beagle dogs are often used as a non-rodent species because their GI anatomy and physiology share more similarities with humans.[9]
Q3: How do I design a basic pharmacokinetic study in rats to determine the absolute oral bioavailability of this compound?
A3: A crossover study design is ideal.
-
Animal Model: Use a cohort of cannulated rats (e.g., with jugular vein cannulas for serial blood sampling).
-
Groups: Divide the animals into two groups.
-
Phase 1:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Washout Period: Allow for a sufficient washout period (typically 7-10 half-lives of the drug).
-
Phase 2 (Crossover):
-
Administer the PO dose to the first group.
-
Administer the IV dose to the second group.
-
-
Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the Area Under the Curve (AUC) for both IV and PO administrations. The absolute bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data Based on Literature)
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (h) | 0.08 | 0.75[8] |
| AUC (0-t) (ng*h/mL) | 3200 | 2240 |
| t1/2 (h) | 5.0 | 5.53[8] |
| Bioavailability (F%) | - | 70%[8] |
Table 2: Comparison of Formulation Strategies for Improving Bioavailability of Antiviral Analogs
| Formulation Strategy | Mechanism of Action | Potential Advantages | Key Considerations |
| Prodrugs | Increases lipophilicity and membrane permeability.[12] | Can target specific transporters; bypasses efflux pumps.[4] | Requires efficient in vivo conversion to the active drug. |
| Nanoparticles | Increases surface area for dissolution; protects from degradation; can be engineered for controlled release.[3][6] | Can improve lymphatic uptake; may reduce toxicity.[7] | Manufacturing scalability; potential for immunogenicity. |
| Lipid-Based Systems (SEDDS) | Presents drug in a solubilized state; promotes lymphatic transport.[3] | Can bypass first-pass metabolism; enhances absorption of lipophilic drugs. | Drug must be soluble in lipid excipients. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble form.[3] | Significantly increases dissolution rate and solubility. | Potential for recrystallization during storage. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.
-
Method (Hot Homogenization Technique): a. Melt the solid lipid by heating it to approximately 5-10°C above its melting point. b. Dissolve the accurately weighed amount of this compound in the molten lipid. c. Heat the surfactant solution (e.g., 2.5% w/v Poloxamer 188 in water) to the same temperature. d. Add the hot aqueous phase to the hot oil phase and homogenize using a high-shear homogenizer at high speed for a specified time (e.g., 15 minutes). e. The resulting hot nanoemulsion is then dispersed in cold water (2-3°C) under continuous stirring to solidify the lipid nanoparticles. f. The SLN dispersion can be further processed (e.g., lyophilized) for stability.
-
Characterization: The prepared SLNs should be characterized for particle size, zeta potential, entrapment efficiency, and drug loading.
Visualizations
Caption: Workflow for formulation development and in vivo testing of this compound.
Caption: Major physiological barriers impacting this compound's oral bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoformulation strategies for the enhanced oral bioavailability of antiretroviral therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Safety, Bioavailability and Pharmacokinetics of Zidovudine through Lactoferrin Nanoparticles during Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetic studies of 14C-labeled this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Epervudine Antiviral Testing: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Epervudine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound's antiviral activity.
Issue 1: High Variability in Antiviral Assay Results
Question: We are observing significant well-to-well variability in our plaque reduction or yield reduction assays with this compound. What are the potential causes and solutions?
Answer:
High variability in antiviral assay results can stem from several factors, from inconsistent cell handling to reagent issues. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Verify cell counting methodology for accuracy. Uneven cell monolayers will lead to variable viral plaque formation. |
| Viral Titer Fluctuation | Use a consistent, well-characterized viral stock. Re-titer the viral stock frequently to ensure the correct multiplicity of infection (MOI) is used in each experiment. |
| Inaccurate Drug Concentration | Verify the stock concentration of this compound. Perform serial dilutions carefully and use calibrated pipettes. Freshly prepare dilutions for each experiment. |
| Edge Effects in Plates | Minimize evaporation in the outer wells of microplates by filling the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Inconsistent Incubation Times | Standardize all incubation periods, including drug pre-treatment, viral infection, and post-infection incubation. |
Experimental Workflow for Troubleshooting Inconsistent Results:
Caption: Troubleshooting workflow for variable antiviral assay results.
Issue 2: Unexpected or High Cytotoxicity
Question: this compound is showing higher than expected cytotoxicity in our cell-based assays, even at low concentrations. How can we troubleshoot this?
Answer:
Unexpected cytotoxicity can confound the interpretation of antiviral efficacy. It is essential to differentiate between true compound toxicity and experimental artifacts.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to compounds. Test this compound's cytotoxicity across a panel of relevant cell lines to determine the most suitable model. |
| Assay Reagent Interference | Some cytotoxicity assay reagents, like MTT, can be toxic to cells over long incubation periods.[1] Optimize the concentration and incubation time of the assay reagent. Consider alternative, less toxic assays like those measuring ATP levels (e.g., CellTiter-Glo®) or using resazurin.[1] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Contamination | Microbial contamination (e.g., bacteria, mycoplasma) can induce cell death. Regularly test cell cultures for contamination. |
| Incorrect Compound Concentration | An error in calculating the stock concentration or in serial dilutions could lead to administering a higher, more toxic dose than intended. Re-verify all calculations and measurements. |
Logical Flow for Investigating Cytotoxicity:
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a nucleoside analog. Its antiviral action involves its incorporation into the growing viral DNA chain during replication. This event leads to premature chain termination, thereby inhibiting the successful replication of the virus.[2] This mechanism is common to many nucleoside reverse transcriptase inhibitors (NRTIs).[3][4]
Signaling Pathway of this compound Action:
Caption: Mechanism of action for this compound.
Q2: How do we test for the development of viral resistance to this compound?
Viral resistance to nucleoside analogs typically arises from mutations in the viral enzymes responsible for drug activation or nucleic acid synthesis, such as the viral DNA polymerase.[2] To test for resistance, you can perform the following:
-
In Vitro Passage Experiments: Culture the virus in the presence of sub-optimal concentrations of this compound for multiple passages. This selective pressure can lead to the emergence of resistant viral populations.
-
Genotypic Analysis: Sequence the viral polymerase gene from the passaged virus and compare it to the wild-type sequence to identify potential resistance-conferring mutations.
-
Phenotypic Analysis: Test the susceptibility of the potentially resistant virus to this compound in a standard antiviral assay (e.g., plaque reduction) to confirm a shift in the EC50 value.
Q3: What are the key parameters to report from our this compound experiments?
For clear and comparable results, we recommend reporting the following:
| Parameter | Description | Example Value |
| EC50 | 50% Effective Concentration. The concentration of this compound that inhibits viral replication by 50%. | 2.5 µM |
| CC50 | 50% Cytotoxic Concentration. The concentration of this compound that causes a 50% reduction in cell viability. | 150 µM |
| SI | Selectivity Index (CC50 / EC50). A measure of the drug's therapeutic window. Higher values are better. | 60 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Method)
This protocol provides a general method for assessing the cytotoxicity of this compound.
-
Cell Preparation:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and form a monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include wells for "cells only" (negative control) and "solvent only" controls.
-
Incubate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).
-
-
MTT Staining:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Data Acquisition:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
-
Protocol 2: Plaque Reduction Assay
This protocol is a standard method for determining the antiviral efficacy of this compound.
-
Cell Seeding:
-
Seed a confluent monolayer of host cells in 6-well or 12-well plates. Incubate until cells are ~95-100% confluent.
-
-
Viral Infection and Drug Treatment:
-
Wash the cell monolayers with PBS.
-
Prepare dilutions of virus that will produce 50-100 plaques per well.
-
Pre-incubate the virus with various concentrations of this compound for 1 hour.
-
Infect the cells with the virus-drug mixture and allow adsorption for 1-2 hours.
-
-
Overlay and Incubation:
-
Remove the inoculum.
-
Overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) mixed with the corresponding concentrations of this compound. This prevents secondary plaque formation.
-
Incubate the plates for a duration that allows for clear plaque formation (e.g., 3-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cells with a dye such as crystal violet, which stains the living cells, leaving the plaques unstained.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
-
References
Epervudine stability issues in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Epervudine in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of this compound over time in my aqueous solution. What could be the cause?
A1: Several factors can contribute to the degradation of this compound in aqueous solutions. The most common factors include pH, temperature, and exposure to light.[1][2][3] this compound, like other pyrimidine nucleoside analogs, can be susceptible to hydrolysis, particularly at non-neutral pH.[4][5] Elevated temperatures can accelerate this degradation process.[1][6] Additionally, photolytic degradation can occur if the solution is exposed to light.[1][7]
Q2: My this compound solution has changed color and a precipitate has formed. What should I do?
A2: A change in color or the formation of a precipitate are clear indicators of chemical instability or degradation.[3] You should discard the solution and prepare a fresh one. To prevent this from recurring, ensure that the storage conditions are optimal. This includes storing the solution at the recommended temperature, protecting it from light, and using a buffer system to maintain a stable pH.[2] It is also advisable to check for any potential incompatibilities with other components in your formulation.
Q3: I suspect enzymatic degradation of this compound in my cell culture medium. How can I confirm this and prevent it?
A3: Nucleoside analogs can be susceptible to enzymatic degradation by various cellular enzymes.[4][8] To confirm this, you can run a control experiment with a cell-free medium under the same conditions. If the degradation is significantly lower in the cell-free medium, enzymatic activity is likely the cause. To mitigate this, you could consider using specific enzyme inhibitors, if known and compatible with your experimental setup. Another approach is to modify the this compound structure to be more resistant to enzymatic cleavage, though this is a drug design consideration.[8]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
A1: To ensure long-term stability, this compound stock solutions should be stored at low temperatures, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. The solutions should be prepared in a suitable buffer to maintain a neutral pH and should be protected from light by using amber vials or by wrapping the container in aluminum foil.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of nucleoside analogs like this compound is often pH-dependent.[4] Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the pyrimidine base from the sugar moiety.[4][5] For long-term experiments, it is crucial to maintain the pH of the solution within a stable, neutral range using an appropriate buffer system.
Q3: What analytical methods are suitable for monitoring this compound stability?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of this compound and quantifying its degradation products.[9] A stability-indicating HPLC method should be developed and validated to separate the intact drug from any potential degradants.[7][10] Other techniques like mass spectrometry (MS) can be used to identify the structure of the degradation products.[5][9]
Q4: Are there any known degradation pathways for pyrimidine nucleoside analogs like this compound?
A4: Common degradation pathways for pyrimidine nucleoside analogs include hydrolysis of the glycosidic bond, which separates the base from the sugar.[4] Other potential degradation reactions can involve oxidation or photolytic reactions, leading to various degradation products.[1][11] The specific degradation pathway for this compound would need to be determined through forced degradation studies.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Storage Condition | Temperature (°C) | pH | Light Exposure | Duration (Days) | This compound Remaining (%) |
| Solution A | 4 | 7.4 | Dark | 30 | 98.5 |
| Solution B | 25 | 7.4 | Dark | 30 | 91.2 |
| Solution C | 25 | 5.0 | Dark | 30 | 85.4 |
| Solution D | 25 | 9.0 | Dark | 30 | 88.1 |
| Solution E | 25 | 7.4 | Ambient Light | 30 | 75.6 |
| Solid Form | 25 | N/A | Dark | 365 | 99.2 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
Forced degradation samples (acid, base, oxidative, photolytic, thermal stress)
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile, water, buffer)
-
-
Method:
-
Prepare solutions of the this compound reference standard and the forced degradation samples.
-
Perform initial chromatographic runs with a generic gradient method to observe the retention time of this compound and the presence of any degradation peaks.
-
Optimize the mobile phase composition (organic solvent ratio, buffer pH, and concentration) and gradient profile to achieve adequate resolution between this compound and all degradation products.
-
Optimize other HPLC parameters such as flow rate, column temperature, and detection wavelength.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][12]
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated specific HPLC method for determination of zidovudine during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Development and validation of a stability indicating method for seven novel derivatives of lamivudine with anti-HIV and anti-HBV activity in simulated gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. bertinpharma.com [bertinpharma.com]
Interpreting unexpected results in Epervudine assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results in Epervudine assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during this compound assays.
Problem 1: Higher than Expected EC50 Value (Reduced Potency)
Question: Our plaque reduction assay is showing a significantly higher EC50 value for this compound against HSV-1 in Vero cells than we anticipated. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | This compound, as a nucleoside analog, may be susceptible to degradation under certain conditions. Prepare fresh stock solutions in DMSO and dilute in pre-warmed cell culture medium immediately before use. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][2] |
| Suboptimal Assay Conditions | Ensure the cell monolayer is healthy and confluent at the time of infection.[3] Verify the virus titer of your stock; variability in the amount of virus used can significantly impact results.[4] Optimize the incubation time for your specific virus and cell line. |
| Cell Line Variability | Different cell lines can have varying levels of the kinases required to phosphorylate this compound to its active triphosphate form.[5] Consider testing this compound's activity in a different susceptible cell line. |
| Drug Resistance | If using a laboratory-adapted virus strain, it may have developed resistance to nucleoside analogs.[6] Test this compound against a wild-type, low-passage clinical isolate. |
| Inaccurate Drug Concentration | Verify the initial concentration of your this compound stock solution. If possible, confirm the concentration and purity using analytical methods like HPLC. |
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed 6-well plates with a susceptible cell line (e.g., Vero cells for HSV-1) to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Infection: Aspirate the cell culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Addition: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound.
-
Overlay: Add an overlay medium (e.g., containing 1% methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days for HSV-1).
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.
Problem 2: High Cytotoxicity (Low CC50 Value)
Question: Our MTT assay indicates that this compound is highly cytotoxic to our uninfected cells, even at low concentrations. How can we address this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | This compound, like other nucleoside analogs, can potentially interfere with host cell DNA synthesis, leading to cytotoxicity.[7][8] |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your assay is below a non-toxic level (typically <0.5%). |
| Incorrectly Prepared Compound | An error in weighing or dilution could lead to a much higher actual concentration of this compound than intended. Re-prepare your stock and working solutions carefully. |
| Contamination | The this compound stock or cell culture medium may be contaminated with bacteria or fungi, leading to cell death. Check for signs of contamination and use sterile techniques. |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to this compound. Consider testing the cytotoxicity in a different cell line. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: The next day, add serial dilutions of this compound to the wells. Include a "cells only" control and a "medium only" blank.
-
Incubation: Incubate the plate for a period equivalent to your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog that acts as a DNA chain terminator. After being phosphorylated to its active triphosphate form by cellular kinases, it is incorporated into the growing viral DNA chain by the viral DNA polymerase. The absence of a 3'-hydroxyl group on the this compound molecule prevents the addition of the next nucleotide, thus terminating DNA elongation and inhibiting viral replication.
Q2: My dose-response curve is not sigmoidal. What could be the reason?
A2: An unusual dose-response curve can have several causes. A "U-shaped" or biphasic curve might indicate complex biological effects, such as off-target effects at higher concentrations. A flat curve suggests the compound is inactive or insoluble at the tested concentrations. High variability between replicates can also distort the curve's shape.[9][10]
Q3: How soluble is this compound and in what should I dissolve it?
A3: this compound is generally soluble in organic solvents like DMSO.[11][12] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in your cell culture medium. Be aware of the final DMSO concentration in your assay, as it can be toxic to cells at high levels. If you suspect solubility issues in your aqueous medium, you can perform a simple solubility test by preparing the highest concentration of this compound in the medium, incubating for a few hours, and then centrifuging to see if a pellet forms.[1]
Q4: Can this compound interact with other nucleoside analogs in my combination therapy experiment?
A4: Yes, drug-drug interactions are possible.[5] If two nucleoside analogs are activated by the same cellular kinase, they may compete for phosphorylation, potentially reducing the efficacy of one or both drugs.[5][13] It is advisable to conduct combination studies using a checkerboard titration to assess for synergistic, additive, or antagonistic effects.
Q5: What are some key controls to include in my this compound assays?
A5: Essential controls include:
-
Cell Control: Cells only, to assess baseline viability.
-
Virus Control: Cells and virus, to determine the maximum cytopathic effect or plaque formation.
-
Compound Cytotoxicity Control: Cells and this compound (at all concentrations), to measure the drug's effect on cell viability in the absence of virus.
-
Positive Control: A known antiviral drug with activity against your target virus (e.g., Acyclovir for HSV-1) to validate the assay's performance.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
Quantitative Data Summary
Table 1: Illustrative Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HSV-1 | Vero | Plaque Reduction | [Example: 1.5] | [Example: >100] | [Example: >66.7] |
| HIV-1 | MT-4 | CPE Inhibition | [Example: 0.8] | [Example: 85] | [Example: 106.3] |
| HBV | HepG2 | Viral DNA Reduction | [Example: 2.1] | [Example: >100] | [Example: >47.6] |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound. A higher Selectivity Index indicates a more promising therapeutic window for the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and potential interactions amongst antiretroviral agents used to treat patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference of cell cycle progression by zidovudine and lamivudine in NIH 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection [ouci.dntb.gov.ua]
- 9. Drug Effectiveness Explained: The Mathematics of Antiviral Agents for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Pharmacokinetic evaluation of emtricitabine in combination with other nucleoside antivirals in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Epervudine
Epervudine Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to effectively manage and minimize the off-target effects of this compound during pre-clinical research and development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (5-isopropyl-2'-deoxyuridine) is a nucleoside analogue with broad-spectrum antiviral activity against various DNA viruses, including Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV-1).[1] Its mechanism of action involves cellular kinases phosphorylating it to its active triphosphate form. This active metabolite then competes with natural deoxyuridine triphosphate for incorporation into the replicating viral DNA by the viral polymerase. This incorporation leads to premature chain termination, thus halting viral replication.[1]
Q2: What are the primary on-target and potential off-target activities of this compound?
A2: The on-target activity is the inhibition of viral DNA synthesis by targeting the viral polymerase.[1] Potential off-target effects arise because this compound's active triphosphate form can be mistakenly recognized and used by host cell DNA polymerases.[2] The most significant off-target concern for nucleoside analogues is the inhibition of mitochondrial DNA polymerase gamma (Pol γ), which can disrupt mitochondrial function and lead to toxicity.[2] Inhibition of other host DNA polymerases, such as alpha and beta, is also possible but often occurs at higher concentrations.[3][4]
Q3: Why is mitochondrial toxicity a significant concern for nucleoside analogues like this compound?
A3: Mitochondria are crucial for cellular energy production and contain their own DNA (mtDNA) and replication machinery, including the dedicated DNA polymerase gamma (Pol γ).[2] Pol γ can be particularly susceptible to inhibition by nucleoside analogues. Inhibition of mtDNA synthesis depletes mitochondrial DNA, leading to impaired oxidative phosphorylation, decreased ATP production, increased lactate production, and cellular damage. This underlying mechanism can manifest as severe clinical toxicities, such as myopathy, neuropathy, and lactic acidosis, which have been observed with other drugs in this class.[4][5]
Q4: How can I quantitatively assess the therapeutic window of this compound?
A4: The therapeutic window is typically assessed by comparing the drug's potency against the virus (efficacy) with its toxicity to host cells. This is quantified using the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in uninfected cells to the 50% effective concentration (EC50) against the virus in infected cells (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, suggesting greater selectivity for the viral target over host cells.
Section 2: Troubleshooting Guide
Problem: High cytotoxicity observed in uninfected cell lines at concentrations close to the effective antiviral dose.
-
Possible Cause 1: Off-target inhibition of host DNA polymerases. The active form of this compound may be inhibiting cellular DNA replication, leading to cell cycle arrest and death.
-
Troubleshooting Steps:
-
Confirm CC50: Perform dose-response cytotoxicity assays (e.g., MTT, LDH release) in multiple relevant cell lines (e.g., HepG2, CEM, Vero) to establish a reliable CC50 value.
-
Assess Mitochondrial Toxicity: Measure markers of mitochondrial dysfunction, such as increased lactate production or decreased mitochondrial DNA (mtDNA) content (See Protocol 2). This helps determine if the toxicity is primarily mitochondrial.
-
Polymerase Inhibition Assay: Directly measure the inhibitory activity of this compound triphosphate against purified human DNA polymerases α, β, and γ (See Protocol 3 and Table 2). This will identify the specific off-target enzyme.
-
Problem: Experimental results show a discrepancy between antiviral efficacy (e.g., plaque reduction) and overall cell health (e.g., cytopathic effect).
-
Possible Cause 1: Delayed onset of cytotoxicity. The antiviral effect may be apparent before the cumulative off-target toxicity manifests. Mitochondrial toxicity, for example, can take several days to develop as mtDNA is depleted.
-
Troubleshooting Steps:
-
Extend Assay Duration: Run cytotoxicity assays in parallel with efficacy assays for longer durations (e.g., 5-7 days), refreshing the compound as needed.
-
Use Orthogonal Toxicity Assays: Employ multiple methods to assess cell health. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH or Trypan Blue) to get a more complete picture of cellular health over time.
-
Monitor Proliferation: Use a cell counting method or a proliferation assay (e.g., BrdU incorporation) to assess the cytostatic effects of the compound, which may precede overt cytotoxicity.
-
Problem: Cells treated with this compound show signs of mitochondrial stress, such as increased lactate levels or morphological changes (swelling, vacuolization).
-
Possible Cause 1: Inhibition of mitochondrial DNA polymerase gamma (Pol γ). This is a classic off-target effect of nucleoside analogues.
-
Troubleshooting Steps:
-
Quantify mtDNA Depletion: Use qPCR to measure the ratio of mitochondrial DNA to nuclear DNA (See Protocol 2). A significant decrease in this ratio is a strong indicator of Pol γ inhibition.
-
Measure Oxygen Consumption: Use a Seahorse XF Analyzer or similar technology to measure the cellular oxygen consumption rate (OCR). A decrease in OCR indicates impaired mitochondrial respiration.
-
Structural Modification (Drug Development): If Pol γ inhibition is confirmed, consider rational drug design to modify the this compound structure.[6] The goal is to create analogues that are poorer substrates for human kinases or have lower affinity for Pol γ while retaining affinity for the viral polymerase.
-
Section 3: Quantitative Data Summary
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound This table presents hypothetical data comparing the efficacy of this compound against different viruses with its cytotoxicity in relevant host cell lines.
| Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HSV-1 | Vero | 0.8 | 150 | 187.5 |
| HSV-2 | HFF | 1.2 | >200 | >166.7 |
| HBV | HepG2 2.2.15 | 2.5 | 120 | 48.0 |
| HIV-1 | MT-4 | 4.0 | 95 | 23.8 |
Table 2: Inhibition of Viral vs. Human DNA Polymerases by this compound Triphosphate This table summarizes hypothetical data on the inhibitory concentration (IC50) of the active triphosphate form of this compound against its intended viral target and key off-target human polymerases.
| Polymerase Target | Source | IC50 (µM) |
| HSV-1 DNA Polymerase | Viral (On-Target) | 0.15 |
| HIV-1 Reverse Transcriptase | Viral (On-Target) | 0.90 |
| Human DNA Polymerase α | Host (Off-Target) | 75 |
| Human DNA Polymerase β | Host (Off-Target) | >200 |
| Human DNA Polymerase γ | Host (Off-Target) | 12.5 |
Section 4: Key Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity Assessment
-
Cell Plating: Seed uninfected host cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the CC50 value using non-linear regression.
Protocol 2: qPCR-based Assay for Mitochondrial DNA Content
-
Treatment: Culture cells with and without this compound for an extended period (e.g., 5-7 days) to allow for potential mtDNA depletion.
-
DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit.
-
qPCR: Perform quantitative PCR using two sets of primers: one targeting a mitochondrial gene (e.g., MT-ND1) and one targeting a single-copy nuclear gene (e.g., B2M).
-
Analysis: Determine the threshold cycle (Ct) for both genes in treated and untreated samples. Calculate the difference in Ct values (ΔCt = Ct_mito - Ct_nuclear). The relative mtDNA content is proportional to 2^−ΔCt. A decrease in this value in treated cells compared to control cells indicates mtDNA depletion.
Protocol 3: Host DNA Polymerase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing a buffer, a primed DNA template, dNTPs (including a radiolabeled dNTP), and purified recombinant human DNA polymerase (α, β, or γ).
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes.
-
Initiation: Initiate the polymerase reaction by adding the enzyme and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding EDTA.
-
Measurement: Spot the reaction mixture onto a filter membrane and wash away unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of polymerase inhibition for each drug concentration relative to a no-drug control. Determine the IC50 value by plotting the inhibition curve.[2]
Section 5: Diagrams and Workflows
Caption: Mechanism of action and off-target pathway of this compound.
Caption: Experimental workflow for off-target effect minimization.
Caption: Key strategies to mitigate this compound off-target effects.
References
- 1. This compound | 60136-25-6 | Benchchem [benchchem.com]
- 2. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Zidovudine toxicity. Clinical features and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Epervudine Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epervudine. It specifically addresses the challenges of cell line variability in antiviral susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside analog antiviral agent.[1] Its mechanism of action involves its incorporation into the growing viral DNA strand during replication. As a nucleoside analog, it mimics natural nucleosides, but lacks the necessary chemical group for the addition of the next nucleotide. This results in the termination of the DNA chain, thereby inhibiting viral replication.[1][2][3] This mechanism is common to other nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine and Lamivudine.[1][4][5]
Q2: Against which viruses has this compound shown activity?
This compound has demonstrated broad-spectrum activity against several DNA viruses, including Herpes Simplex Virus (HSV) types 1 and 2, and Hepatitis B Virus (HBV).[1]
Q3: Why do I get different IC50 values for this compound when using different cell lines?
Variability in IC50 values across different cell lines is a known phenomenon in antiviral susceptibility testing.[6][7] This can be attributed to several factors, including:
-
Differences in Cellular Metabolism: Cell lines can vary in their expression of kinases required to phosphorylate this compound into its active triphosphate form.[4]
-
Receptor Expression: The expression levels of viral entry receptors can differ between cell lines, affecting the efficiency of viral infection.
-
Cellular Proliferation Rates: The rate at which cells divide can influence the apparent antiviral activity of a compound.[8]
-
Inherent Susceptibility to Viral Infection: Some cell lines are naturally more or less permissive to infection by a specific virus.[6]
Q4: Which cell lines are commonly used for this compound susceptibility testing?
Given this compound's activity against HSV and HBV, common cell lines for susceptibility testing would include those typically used for these viruses. For Herpes Simplex Virus, commonly used cell lines include Vero (African green monkey kidney), A549 (human lung carcinoma), and MRC-5 (human embryonic lung fibroblast) cells.[6][9] For Hepatitis B Virus, suitable cell lines include HepG2, Huh7, and their derivatives that are engineered to be susceptible to HBV infection, such as HepG2-NTCP cells.[10][11][12][13]
Q5: What is the Plaque Reduction Assay (PRA) and why is it a standard method?
The Plaque Reduction Assay (PRA) is a widely accepted and standardized method for determining the in vitro susceptibility of viruses to antiviral agents.[14][15] It is considered a gold standard because it directly measures the ability of a drug to inhibit the cytopathic effect of a virus, which is the formation of plaques (areas of dead or destroyed cells) in a cell monolayer.[14][16] The assay is biologically relevant as the results have been shown to correlate with the clinical effectiveness of antiviral drugs.[6]
Troubleshooting Guide for Plaque Reduction Assay (PRA)
This guide addresses common issues encountered during this compound susceptibility testing using the Plaque Reduction Assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No plaques observed in any wells (including virus control) | - Inactive virus stock.- Cell monolayer is not susceptible to the virus.- Incorrect incubation conditions. | - Titer a new aliquot of virus stock to confirm its viability.- Verify that the chosen cell line is permissive to the virus strain being used.- Ensure optimal temperature and CO2 levels for both the cells and the virus. |
| Confluent lysis of the cell monolayer in all wells | - Virus concentration is too high. | - Perform serial dilutions of the virus stock to achieve a countable number of plaques in the control wells (typically 50-100 plaques per well). |
| Inconsistent or poorly defined plaques | - Uneven cell monolayer.- Overlay medium was too hot or added too quickly.- Disturbance of plates before the overlay has solidified. | - Ensure a uniform cell seeding density to create a consistent monolayer.- Cool the overlay medium to the appropriate temperature (around 42-45°C) before gently adding it to the wells.- Allow the overlay to solidify completely on a level surface before moving the plates. |
| High variability in IC50 values between experiments | - Inconsistent cell passage number or confluency.- Variation in virus inoculum.- Pipetting errors. | - Use cells within a consistent and low passage number range and at a consistent level of confluency for each experiment.- Prepare and titer the virus stock carefully to ensure a consistent multiplicity of infection (MOI) is used.- Calibrate pipettes regularly and use proper pipetting techniques. |
| "Fried" or damaged cell monolayer | - Overlay medium was too hot. | - Ensure the agarose or other gelling agent in the overlay medium has cooled sufficiently before applying it to the cell monolayer. |
Data Presentation: Illustrative this compound IC50 Values
Due to the limited availability of public data on this compound's IC50 values in different cell lines, the following table presents hypothetical, illustrative data to demonstrate the expected variability. These values are for educational purposes and should not be considered as actual experimental results.
| Virus | Cell Line | This compound IC50 (µM) | Notes |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 0.5 | Commonly used, highly permissive cell line. |
| A549 | 1.2 | May show slightly lower susceptibility compared to Vero. | |
| MRC-5 | 0.8 | Human fibroblast cell line. | |
| Hepatitis B Virus (HBV) | HepG2-NTCP | 2.5 | Engineered cell line to be susceptible to HBV. |
| Huh7 | >10 | Wild-type Huh7 cells are not permissive to HBV infection. |
Experimental Protocols
Detailed Methodology for Plaque Reduction Assay (PRA)
This protocol is a generalized procedure for determining the susceptibility of a virus to this compound. Specific parameters may need to be optimized for the particular virus and cell line being used.
Materials:
-
Appropriate host cell line (e.g., Vero for HSV, HepG2-NTCP for HBV)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 2x MEM with 4% FBS and 1% low-melting-point agarose)
-
Fixative solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Sterile multi-well plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed the multi-well plates with the host cell line at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a series of dilutions of this compound in cell culture medium. Include a no-drug control.
-
Virus Preparation: Dilute the virus stock in cell culture medium to a concentration that will produce 50-100 plaques per well.
-
Infection: When the cell monolayer is confluent, remove the culture medium and infect the cells with the prepared virus dilution.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
-
Drug Addition and Overlay: Remove the virus inoculum and gently add the different dilutions of this compound-containing medium to the respective wells. Immediately after, carefully add the pre-warmed (and cooled to ~42-45°C) overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).
-
Fixation and Staining: Once plaques are visible, fix the cell monolayer with the fixative solution. After fixation, remove the overlay and stain the cells with the staining solution.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound's intracellular activation and mechanism of viral DNA chain termination.
Experimental Workflow for Plaque Reduction Assay
Caption: A step-by-step workflow for the Plaque Reduction Assay.
Logical Relationships in Troubleshooting Cell Line Variability
Caption: Troubleshooting logic for addressing cell line variability in IC50 values.
References
- 1. This compound | 60136-25-6 | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 4. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility [mdpi.com]
- 11. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Validation & Comparative
A Comparative Analysis of Epervudine and Ganciclovir for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two nucleoside analogues, Epervudine and Ganciclovir, with a focus on their antiviral properties. While Ganciclovir is a well-established antiviral medication, particularly for cytomegalovirus (CMV) infections, this compound is a less clinically developed compound. This comparison aims to present the available scientific data for both, highlighting their mechanisms of action, antiviral efficacy, and safety profiles to inform research and drug development efforts.
Executive Summary
Ganciclovir is a potent inhibitor of herpesviruses, especially CMV, with a well-documented mechanism of action involving selective phosphorylation by viral kinases and subsequent inhibition of viral DNA polymerase.[1][2] In contrast, this compound (5-isopropyl-2'-deoxyuridine) has demonstrated broad-spectrum antiviral activity in academic research, notably against Herpes Simplex Virus (HSV) types 1 and 2, by a similar mechanism of viral DNA chain termination. However, comprehensive quantitative data on its efficacy and cytotoxicity are not widely available in published literature, hindering a direct, data-driven comparison with Ganciclovir. This compound was initially investigated for HIV/AIDS but did not advance to clinical approval.
Mechanism of Action
Both this compound and Ganciclovir are nucleoside analogues that require intracellular phosphorylation to their active triphosphate forms to exert their antiviral effects. This process is a key determinant of their selective toxicity towards virus-infected cells.
This compound: As a deoxyuridine analogue, this compound mimics the natural nucleoside deoxyuridine. Its antiviral action is attributed to its incorporation into the growing viral DNA chain by viral DNA polymerase. This incorporation leads to premature chain termination, thus halting viral replication. For this to occur, this compound must first be phosphorylated to its triphosphate derivative by host and, more efficiently, viral kinases.
Ganciclovir: Ganciclovir is an analogue of deoxyguanosine.[3][4] In CMV-infected cells, it is initially phosphorylated to Ganciclovir monophosphate by the virus-encoded protein kinase UL97.[3] Host cell kinases then further phosphorylate it to the active Ganciclovir triphosphate.[1][2][3] This active form competitively inhibits the viral DNA polymerase and can also be incorporated into the viral DNA, leading to the termination of DNA elongation.[2][3] The selective activity of Ganciclovir is significantly enhanced by its preferential phosphorylation in virus-infected cells.[1][2]
Antiviral Efficacy: A Data-Driven Comparison
A direct quantitative comparison of the antiviral efficacy of this compound and Ganciclovir is challenging due to the limited availability of public data for this compound. The following tables summarize the available experimental data.
Table 1: Antiviral Activity (IC₅₀) of this compound and Ganciclovir
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| This compound | HSV-1, HSV-2 | Various | Data not available | [5] |
| Ganciclovir | HSV-2 | E6SM | 0.0012 | [6] |
| HSV-2 | HEL | 0.0064 | [6] | |
| Feline Herpesvirus-1 | Cell-free assay | 5.2 | [6] | |
| Human Cytomegalovirus (HCMV) | Not specified | 10 or less | [7] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 2: Cytotoxicity (CC₅₀) of this compound and Ganciclovir
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| This compound | Various | Data not available | [5] |
| Ganciclovir | Human OST TK- cells | 0.0019 | [6] |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that is required to cause the death of 50% of cultured cells.
Selectivity Index (SI): The selectivity index (SI = CC₅₀ / IC₅₀) is a crucial measure of an antiviral compound's potential, as it quantifies the window between its therapeutic effect and its toxicity to host cells. A higher SI value is desirable. Due to the lack of specific IC₅₀ and CC₅₀ data for this compound, a direct comparison of the SI values is not possible at this time.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate antiviral compounds.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Methodology:
-
Cell Seeding: Plate susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known concentration of the virus for a defined period.
-
Compound Treatment: Remove the viral inoculum and add a medium containing serial dilutions of the test compound (this compound or Ganciclovir).
-
Overlay: After a short incubation, add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Quantification: Count the number of plaques in each well and calculate the concentration of the compound that reduces the number of plaques by 50% (IC₅₀) compared to the untreated control.[8][9][10]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the metabolic activity of cells and, by inference, cell viability and cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density.
-
Compound Treatment: After cell attachment, add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the cells with the compound for a predetermined duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of the compound that reduces cell viability by 50% (CC₅₀) compared to the untreated control cells.[11]
Safety and Toxicity Profile
This compound: Detailed information on the cytotoxicity and in vivo toxicity of this compound is limited in publicly available literature. As a nucleoside analogue that did not proceed to clinical approval, its safety profile has not been extensively characterized in humans.
Ganciclovir: Ganciclovir is associated with a range of potential toxicities, with hematological adverse effects being the most common.[2] These include granulocytopenia, neutropenia, anemia, and thrombocytopenia.[2] Ganciclovir is also considered a potential human carcinogen, teratogen, and mutagen, and it may cause inhibition of spermatogenesis.[2] Therefore, it is handled as a cytotoxic drug in clinical settings.[2] Studies have shown that Ganciclovir has a dose-dependent cytotoxic effect on various cell types, including human corneal endothelial cells.[12]
Conclusion and Future Directions
Ganciclovir remains a cornerstone in the treatment of severe CMV infections, despite its known toxicities. Its mechanism of action and antiviral spectrum are well-characterized. This compound, while showing promise in early academic studies against herpesviruses, lacks the comprehensive data package required for a thorough comparative analysis.
For researchers and drug development professionals, the following are key takeaways:
-
Ganciclovir serves as a critical benchmark for the development of new anti-CMV agents. Its limitations, particularly its toxicity profile, highlight the need for novel therapies with improved safety.
-
This compound represents a chemical scaffold with demonstrated antiviral activity. Further research is warranted to fully characterize its in vitro and in vivo efficacy, cytotoxicity, and pharmacokinetic properties. The lack of available data presents an opportunity for new research to fill this knowledge gap.
Future studies on this compound should focus on:
-
Systematic in vitro evaluation against a broad panel of herpesviruses, including CMV, to determine its IC₅₀ values.
-
Comprehensive cytotoxicity studies in various cell lines to establish its CC₅₀ and selectivity index.
-
In vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety profile.
A more complete dataset for this compound will be essential to determine its potential as a lead compound for the development of new antiviral therapies.
References
- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganciclovir - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. This compound | 60136-25-6 | Benchchem [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 12. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Epervudine's mechanism of action in different cell lines
This guide provides a detailed comparison of Epervudine with other key antiviral agents targeting the Hepatitis C Virus (HCV). The focus is on validating its mechanism of action in different cell lines through experimental data and established protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is an antiviral compound that has been investigated for its therapeutic potential. While some literature suggests broad-spectrum antiviral activity, more specific studies have identified it as an inhibitor of the HCV NS5B polymerase, a crucial enzyme for viral replication.[1] This guide will focus on the latter mechanism, comparing this compound with other direct-acting antivirals (DAAs) that target the same viral protein.
Mechanism of Action: Targeting the HCV NS5B Polymerase
The HCV NS5B protein is an RNA-dependent RNA polymerase responsible for replicating the viral RNA genome.[2] Inhibitors of this enzyme are classified into two main categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[3]
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds, like this compound and Sofosbuvir, are prodrugs that are metabolized within the cell to their active triphosphate form.[4][5] This active form mimics natural nucleotides and is incorporated into the growing viral RNA chain by the NS5B polymerase.[5] Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication.[5][6]
-
Non-Nucleoside Inhibitors (NNIs): NNIs, such as Dasabuvir, bind to allosteric sites on the NS5B polymerase, away from the active site.[7][8][9] This binding induces a conformational change in the enzyme, rendering it inactive and unable to synthesize viral RNA.[7][8]
References
- 1. This compound | 60136-25-6 | Benchchem [benchchem.com]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Epervudine and Penciclovir in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two nucleoside analogues, Epervudine and Penciclovir, with known antiviral properties, particularly against herpesviruses. The following sections detail their mechanisms of action, in vitro efficacy, pharmacokinetic profiles, and safety data, supported by experimental evidence.
Executive Summary
This compound and Penciclovir are both nucleoside analogues that, upon intracellular phosphorylation, interfere with viral DNA synthesis. Penciclovir is a well-established antiviral agent, primarily used topically for the treatment of herpes labialis (cold sores) and orally as its prodrug, famciclovir, for various herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. This compound, a zidovudine-type antiviral, has demonstrated broad-spectrum antiviral activity, including against HSV, by acting as a chain terminator of DNA synthesis.
While extensive clinical and preclinical data are available for Penciclovir, quantitative in vitro efficacy and comprehensive safety data for this compound against herpesviruses are less prevalent in publicly accessible literature. This guide consolidates the available data to facilitate a comparative assessment.
Mechanism of Action
Both this compound and Penciclovir require intracellular activation to exert their antiviral effects. Their distinct mechanisms are detailed below.
This compound: As a deoxyuridine analogue, this compound is phosphorylated by host cell kinases to its triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by viral DNA polymerase. The structure of this compound lacks the necessary 3'-hydroxyl group, leading to the termination of DNA chain elongation and thus inhibiting viral replication.[1]
Penciclovir: Penciclovir, a guanine analogue, is selectively phosphorylated in virus-infected cells. The initial phosphorylation to penciclovir monophosphate is efficiently catalyzed by viral thymidine kinase (TK).[2] Host cell kinases then further phosphorylate it to the active penciclovir triphosphate.[3] Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[3] Its incorporation into the viral DNA chain leads to the inhibition of viral DNA synthesis.[3]
Figure 1: Comparative Signaling Pathways of this compound and Penciclovir Activation and Action.
In Vitro Efficacy
The in vitro antiviral activity of this compound and Penciclovir is typically assessed using plaque reduction assays or yield reduction assays in cell culture. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.
| Compound | Virus | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| This compound | HSV-1 | - | Data not available | Data not available | Data not available | [4] |
| HSV-2 | - | Data not available | Data not available | Data not available | [4] | |
| Penciclovir | HSV-1 | MRC-5 | 0.4 | >100 | >250 | [5] |
| HSV-2 | MRC-5 | 1.5 | >100 | >66.7 | [5] | |
| HSV-1 (clinical isolates) | - | 0.5 - 0.8 | - | - | [6] | |
| HSV-2 (clinical isolates) | - | 1.3 - 2.2 | - | - | [6] |
Note: While this compound has demonstrated inhibitory effects against HSV-1 and HSV-2 in cell culture models, specific IC50 and CC50 values from direct comparative studies were not available in the reviewed literature.[4]
Pharmacokinetics
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical to its clinical utility.
| Parameter | This compound | Penciclovir (from oral Famciclovir) | Reference |
| Bioavailability | ~70% (in rats, oral) | 77% | [7][8] |
| Time to Peak Plasma Concentration (Tmax) | 0.75 h (in rats, oral) | < 1 hour | [3][7] |
| Plasma Protein Binding | Data not available | < 20% | [9] |
| Intracellular Half-life of Active Metabolite | Data not available | 10-20 hours in HSV-infected cells | [3] |
| Elimination Half-life | 5.53 h (in rats, oral) | 2 - 2.5 hours | [3][7] |
| Primary Route of Elimination | Urine (~50%) and Feces (~20%) (in rats) | Renal | [3][7] |
Safety and Toxicology
Preclinical safety and toxicology studies are essential for identifying potential adverse effects.
This compound: Limited publicly available data exists on the comprehensive safety and toxicology profile of this compound. As a zidovudine-type nucleoside analogue, potential for mitochondrial toxicity and effects on rapidly dividing cells could be areas for investigation.
Penciclovir: Penciclovir is generally well-tolerated.
-
Topical Administration: The most common adverse events are application site reactions, which are typically mild and occur at a similar rate to placebo.[10] Systemic absorption of topical penciclovir is negligible.[3]
-
Oral Administration (as Famciclovir): Famciclovir is well-tolerated, with the most common side effects being headache and nausea.[10] In patients with renal impairment, dose adjustments are necessary as penciclovir is primarily cleared by the kidneys.[3]
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a standard method for determining the in vitro antiviral activity of a compound.
Figure 2: Generalized workflow for a Plaque Reduction Assay.
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
Figure 3: Generalized workflow for an MTT Cytotoxicity Assay.
Conclusion
Penciclovir is a well-characterized antiviral with proven efficacy against herpesviruses, supported by a wealth of in vitro, preclinical, and clinical data. Its selective activation in infected cells and the long intracellular half-life of its active form contribute to its therapeutic effectiveness. This compound is a nucleoside analogue with a clear mechanism of action as a DNA chain terminator and has demonstrated activity against herpesviruses. However, a comprehensive head-to-head comparison with Penciclovir is hampered by the limited availability of specific quantitative in vitro efficacy and safety data for this compound in the public domain. Further studies are required to fully elucidate the comparative therapeutic potential of this compound against herpesvirus infections.
References
- 1. drugs.com [drugs.com]
- 2. Protein binding in antiretroviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonclinical toxicology studies with zidovudine: genetic toxicity tests and carcinogenicity bioassays in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 6. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetic studies of 14C-labeled this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Maze of Antiviral Resistance: A Comparative Guide to Nucleoside Analog Cross-Resistance
A deep dive into the cross-resistance profiles of nucleoside analogs is crucial for the strategic development and deployment of effective antiviral therapies. Understanding how resistance to one agent impacts susceptibility to others allows researchers and clinicians to anticipate treatment failure and design more robust therapeutic regimens. This guide provides a comparative analysis of cross-resistance patterns, focusing on the well-characterized nucleoside reverse transcriptase inhibitor (NRTI), Lamivudine, as a case study to explore its interactions with other key NRTIs.
Deciphering the Mechanisms of Resistance and Cross-Resistance
Nucleoside analogs are a cornerstone of antiviral therapy, particularly for chronic infections like HIV and Hepatitis B. These drugs act as chain terminators during viral DNA synthesis. However, the high mutation rate of viruses can lead to the selection of resistant strains.
Resistance to NRTIs primarily arises from mutations in the viral polymerase enzyme (e.g., reverse transcriptase in HIV).[1][2] These mutations can either prevent the incorporation of the nucleoside analog or facilitate its removal from the growing DNA chain.[2] Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to other drugs in the same class.[3]
A key mutation associated with high-level resistance to Lamivudine is the M184V substitution in the reverse transcriptase of both HIV and HBV.[4][5] Interestingly, the M184V mutation can also increase susceptibility to other NRTIs like Zidovudine (AZT) and Tenofovir, a phenomenon known as hypersusceptibility.[4][6]
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro cross-resistance data for Lamivudine-resistant HIV-1 strains harboring the M184V mutation against other commonly used NRTIs. The data is presented as the fold-change in the 50% effective concentration (EC50) required to inhibit viral replication compared to the wild-type virus.
Table 1: Cross-Resistance Profile of Lamivudine-Resistant HIV-1 (M184V Mutation)
| Nucleoside Analog | Class | Fold-Change in EC50 (M184V vs. Wild-Type) | Interpretation |
| Lamivudine (3TC) | L-Nucleoside | >1000-fold | High-level resistance |
| Emtricitabine (FTC) | L-Nucleoside | >100-fold | High-level cross-resistance |
| Abacavir (ABC) | D-Carbocyclic Nucleoside | 2- to 4-fold | Low-level cross-resistance |
| Didanosine (ddI) | D-Dideoxynucleoside | 2- to 5-fold | Low-level cross-resistance |
| Zidovudine (AZT) | Thymidine Analog | 0.5-fold (increased susceptibility) | Hypersusceptibility |
| Stavudine (d4T) | Thymidine Analog | 1- to 2-fold | Minimal to no cross-resistance |
| Tenofovir (TDF) | Acyclic Nucleotide | 0.5- to 0.7-fold (increased susceptibility) | Hypersusceptibility |
Data compiled from multiple in vitro studies. Fold-change values are approximate and can vary depending on the specific viral strain and experimental conditions.
Experimental Protocols for Assessing Antiviral Cross-Resistance
The determination of cross-resistance profiles relies on robust in vitro antiviral assays. A common methodology is the cell-based phenotypic assay.
Phenotypic Antiviral Susceptibility Assay
Objective: To determine the concentration of an antiviral drug required to inhibit viral replication by 50% (EC50).
Methodology:
-
Cell Culture: A suitable host cell line (e.g., MT-2 cells for HIV) is cultured under standard conditions.
-
Virus Stocks: High-titer stocks of wild-type and mutant viral strains are prepared and quantified.
-
Drug Dilution Series: A serial dilution of the nucleoside analogs to be tested is prepared in culture medium.
-
Infection: Host cells are infected with a standardized amount of either wild-type or mutant virus in the presence of varying concentrations of the antiviral drugs.
-
Incubation: The infected cell cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen ELISA: For HIV, this assay quantifies the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase Activity Assay: This method measures the activity of the viral reverse transcriptase enzyme.
-
Reporter Gene Assay: In this approach, the virus is engineered to express a reporter gene (e.g., luciferase), and the level of reporter gene expression is proportional to viral replication.
-
-
Data Analysis: The data is plotted as the percentage of viral inhibition versus the drug concentration. A non-linear regression analysis is used to calculate the EC50 value for each drug against each viral strain. The fold-change in EC50 is then calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Visualizing Resistance Pathways
The development of resistance is a dynamic process involving the selection of specific mutations under drug pressure. The following diagram illustrates the primary resistance pathway for Lamivudine and its impact on other nucleoside analogs.
Caption: Lamivudine resistance pathway and resulting cross-resistance.
The following workflow outlines the experimental process for determining cross-resistance.
Caption: Experimental workflow for phenotypic cross-resistance testing.
Conclusion
The study of cross-resistance among nucleoside analogs is a dynamic field that is critical for the development of new and effective antiviral agents. The example of Lamivudine highlights the complex interplay between different resistance mutations and their varied effects on susceptibility to other drugs in the same class. A thorough understanding of these relationships, supported by robust experimental data, is essential for optimizing antiviral therapy and managing the emergence of drug resistance. This guide serves as a foundational resource for researchers and drug development professionals, providing a framework for the comparative analysis of nucleoside analog cross-resistance.
References
- 1. Prevalence and incidence of resistance to zidovudine and other antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rational approaches to resistance: nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Evolution of antiretroviral phenotypic and genotypic drug resistance in antiretroviral-naive HIV-1-infected children treated with abacavir/lamivudine, zidovudine/lamivudine or abacavir/zidovudine, with or without nelfinavir (the PENTA 5 trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad nucleoside reverse-transcriptase inhibitor cross-resistance in human immunodeficiency virus type 1 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Epervudine's Efficacy in Acyclovir-Resistant HSV Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Acyclovir (ACV)-resistant Herpes Simplex Virus (HSV) strains, particularly in immunocompromised patient populations, presents a significant clinical challenge. This guide provides a comparative analysis of Epervudine, a nucleoside analogue, and other antiviral agents against ACV-resistant HSV. Due to the limited publicly available data on this compound's efficacy against resistant strains, this guide broadens its scope to compare antiviral strategies based on their mechanisms of action, highlighting the distinction between thymidine kinase (TK)-dependent and TK-independent drugs.
Executive Summary
Acyclovir resistance in HSV is primarily mediated by mutations in the viral thymidine kinase (TK) or, less commonly, the DNA polymerase. This compound (5-isopropyl-2'-deoxyuridine), a deoxyuridine analogue, is presumed to be dependent on viral TK for its activation. This dependency suggests a high likelihood of cross-resistance with Acyclovir in TK-deficient or TK-altered HSV strains. In contrast, TK-independent antivirals like Foscarnet and Cidofovir offer alternative mechanisms of action and generally retain efficacy against ACV-resistant HSV. This guide presents available in vitro efficacy data, details the experimental protocols used for susceptibility testing, and provides visual representations of the antiviral mechanisms and experimental workflows.
Comparative Analysis of Antiviral Agents
Table 1: In Vitro Efficacy of Antiviral Agents Against Acyclovir-Sensitive HSV
| Antiviral Agent | Virus Type | Cell Line | IC50 (µM) | Citation |
| 5-ethyl-2'-deoxyuridine | HSV-1 | Vero | 8.6 | [1] |
| 5-ethyl-2'-deoxyuridine | HSV-2 | Vero | 7.8 | [1] |
| Foscarnet | CMV | 210 (mean) | [2] | |
| Cidofovir | CMV | ≤2.0 (sensitive) | [2] | |
| Acyclovir | HSV-1 | 1.8 | [3] | |
| Acyclovir | HSV-2 | 1.7 | [3] |
Note: Data for Foscarnet and Cidofovir against CMV are included to provide a general understanding of their potency. IC50 values can vary depending on the specific viral strain and cell line used.
Table 2: In Vitro Efficacy of Antiviral Agents Against Acyclovir-Resistant HSV
| Antiviral Agent | Virus Type | Resistance Mechanism | IC50 (µM) | Citation |
| Foscarnet | HSV-1 | ACV-Resistant | 134.13 | [4] |
| Cidofovir | HSV-1 | ACV-Resistant | 7.32 | [4] |
| Cidofovir | HSV-2 | ACV-Resistant | 13.06 | [4] |
Note: The specific mutations conferring Acyclovir resistance can influence the level of susceptibility to other antivirals.
Mechanisms of Antiviral Action and Resistance
The primary mechanism of Acyclovir resistance involves the selection of HSV mutants with impaired viral thymidine kinase (TK) activity, which is essential for the initial phosphorylation and activation of Acyclovir. Resistance can also arise from mutations in the viral DNA polymerase, the ultimate target of the activated drug.
This compound and other TK-Dependent Nucleoside Analogues
This compound, being a deoxyuridine analogue, is expected to follow a similar activation pathway to Acyclovir. This involves:
-
Selective Phosphorylation: The viral TK recognizes the nucleoside analogue and phosphorylates it to a monophosphate form.
-
Conversion to Triphosphate: Host cell kinases further phosphorylate the monophosphate to its active triphosphate form.
-
Inhibition of Viral DNA Polymerase: The triphosphate analogue competes with the natural deoxynucleoside triphosphate (dNTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.
-
Chain Termination: Once incorporated, the lack of a 3'-hydroxyl group on the analogue prevents further elongation of the DNA chain, leading to premature termination of viral DNA replication.
This TK-dependency is the Achilles' heel of this class of drugs when faced with ACV-resistant HSV. Strains with a deficient or altered TK cannot efficiently phosphorylate the drug, rendering it inactive.
Foscarnet: A TK-Independent Pyrophosphate Analogue
Foscarnet is a pyrophosphate analogue that directly inhibits the viral DNA polymerase.[5][6] Its mechanism of action bypasses the need for activation by viral TK.[7]
-
Direct Inhibition: Foscarnet binds to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from dNTPs during DNA synthesis.[5]
-
No Activation Required: As it does not require phosphorylation to be active, it is effective against TK-deficient ACV-resistant HSV strains.[7]
Cidofovir: A TK-Independent Nucleotide Analogue
Cidofovir is a nucleotide analogue that also acts independently of viral TK.[8]
-
Pre-activated Monophosphate: Cidofovir is already in a monophosphate form, thus circumventing the initial viral TK-dependent phosphorylation step.[8]
-
Cellular Phosphorylation: Host cell kinases convert it to the active diphosphate form.
-
DNA Polymerase Inhibition: Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of DNA chain elongation.[1][8]
Signaling Pathways and Experimental Workflows
HSV DNA Replication and Points of Antiviral Inhibition
Caption: Mechanism of action of different classes of anti-HSV drugs.
Experimental Workflow: Plaque Reduction Assay
Caption: A simplified workflow for the plaque reduction assay.
Experimental Protocols
Plaque Reduction Assay (PRA) for HSV Antiviral Susceptibility
The plaque reduction assay is the gold-standard phenotypic method for determining the susceptibility of HSV isolates to antiviral drugs.[1][9]
1. Cell Culture and Viral Inoculum Preparation:
-
Cell Line: Vero cells (African green monkey kidney) are commonly used as they are highly permissive to HSV infection.
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^4 cells/well).[7] Incubate at 37°C with 5% CO2.
-
Viral Stock: Prepare a stock of the HSV isolate to be tested. The titer of the virus stock should be determined by a prior plaque assay to ensure a consistent number of plaque-forming units (PFU) are used in the assay.
2. Infection and Drug Treatment:
-
Infection: Once the cell monolayer is confluent, remove the growth medium and infect the cells with the HSV isolate at a multiplicity of infection (MOI) of 0.1 for 1 hour.[7]
-
Drug Preparation: Prepare serial dilutions of the antiviral agents (e.g., this compound, Acyclovir, Foscarnet, Cidofovir) in cell culture medium.
-
Treatment: After the 1-hour incubation period, remove the viral inoculum and replace it with fresh medium containing the various concentrations of the antiviral compounds.[7] Include a "no-drug" control.
3. Plaque Development and Visualization:
-
Overlay: To prevent non-specific spread of the virus, an overlay medium containing a viscous substance like methylcellulose or agarose is often added.[9]
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for the formation of visible plaques (zones of cell death).[1]
-
Fixation and Staining: After the incubation period, fix the cells with a solution such as methanol and stain with a dye like crystal violet, which stains the living cells, leaving the plaques unstained and visible.[9]
4. Data Analysis:
-
Plaque Counting: Count the number of plaques in each well under a microscope.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of the antiviral drug that reduces the number of plaques by 50% compared to the no-drug control. This is typically calculated using regression analysis software.[7]
Conclusion
While this compound shows in vitro activity against HSV, its presumed dependence on viral thymidine kinase for activation makes it an unlikely candidate for the effective treatment of the most common forms of Acyclovir-resistant HSV. The data on related compounds suggests a high probability of cross-resistance. For researchers and drug development professionals, the focus for combating ACV-resistant HSV should be on agents with TK-independent mechanisms of action. Foscarnet and Cidofovir are established alternatives that directly target the viral DNA polymerase, and they generally maintain their efficacy against ACV-resistant strains. The development of novel antivirals with different targets in the HSV replication cycle remains a critical area of research to address the challenge of drug resistance in HSV infections.
References
- 1. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Greater Efficacy of Cidofovir Than of Foscarnet for the Treatment of Acyclovir-Resistant Herpes Simplex Virus Infection After Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
In Vivo Antiviral Activity of Epervudine: A Comparative Analysis with Standard-of-Care Herpes Simplex Virus Treatments
For Immediate Release
This guide provides a comparative analysis of the in vivo antiviral activity of Epervudine against Herpes Simplex Virus (HSV), benchmarked against established antiviral agents: Acyclovir, Valacyclovir, and Famciclovir. While this compound has demonstrated broad-spectrum antiviral activity in academic research, inhibiting the replication of viruses such as HIV-1, hepatitis B virus (HBV), and herpes simplex virus (HSV), with notable effectiveness against HSV types 1 and 2, publicly available in vivo efficacy data is currently limited.[1] This document, therefore, focuses on the well-documented in vivo performance of the comparator drugs in established animal models of HSV infection, providing a framework for the potential evaluation of this compound.
The primary mechanism of action for this compound, a nucleoside analogue, involves its incorporation into the viral DNA during replication, which leads to premature chain termination and the inhibition of viral replication.[1] This mechanism is shared with the comparator drugs, which are also nucleoside analogues and are the cornerstone of HSV therapy.
Comparative In Vivo Efficacy of Standard-of-Care Antivirals against HSV
The following table summarizes the in vivo efficacy of Acyclovir, Valacyclovir, and Famciclovir in various animal models of HSV infection. These studies demonstrate the ability of these drugs to reduce viral replication, alleviate disease symptoms, and improve survival rates.
| Antiviral Agent | Animal Model | HSV Strain | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Acyclovir | Hairless Mouse (cutaneous infection) | HSV-1 | 5% Acyclovir formulation applied topically (10 µL/cm²) every 12 hours for 4 days, starting 1 day after virus inoculation. | Reduction in lesion scores. | [2] |
| Famciclovir | Mouse (ear pinna infection) | HSV-1 SC16 | Therapy commenced on days 2–7 post-infection. | Significantly fewer latency-associated transcript (LAT)-positive neurons in trigeminal ganglia. | [3] |
| Famciclovir | Rabbit (ocular infection) | HSV-1 strain 17syn+ | Oral administration twice daily with increasing concentrations (60 to 500 mg/kg). | Dose-dependent improvement in keratitis scores and prolonged survival. Significantly reduced HSV-1 genome copy number in trigeminal ganglia. | [4] |
| Valacyclovir | Mouse (ear pinna infection) | HSV-1 | Treatment from day 2 to day 10 post-infection. | Increased number of LAT-positive cells compared to untreated controls was observed in some experiments. | [3] |
Mechanism of Action: Nucleoside Analogue Antivirals
The antiviral activity of this compound and its comparators stems from their ability to act as chain terminators during viral DNA synthesis. The following diagram illustrates this general mechanism.
References
- 1. Ex vivo analysis identifies effective HIV-1 latency-reversing drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. [Pharmacokinetic studies of 14C-labeled this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral effect of zidovudine in the experimental model of adult T cell leukemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Epervudine's Selectivity Index: A Comparative Analysis with Other Antiviral Agents
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the selectivity index of Epervudine, a nucleoside analog with broad-spectrum antiviral activity. The guide provides a quantitative comparison of this compound's performance against other established antiviral drugs, supported by experimental data and detailed methodologies.
This compound, also known as 5-ethyl-2'-deoxyuridine, has demonstrated inhibitory effects against various DNA viruses, including Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV).[1] Its mechanism of action involves the inhibition of viral DNA synthesis. This guide aims to contextualize its efficacy by comparing its selectivity index—a critical measure of an antiviral's safety and efficacy—with that of other widely used antiviral agents.
Understanding the Selectivity Index
The selectivity index (SI) is a crucial parameter in drug discovery, representing the window between a drug's cytotoxicity and its antiviral activity. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). A higher SI value indicates a more favorable safety profile, signifying that the drug is effective against the virus at concentrations well below those that are toxic to host cells.
Comparative Analysis of Selectivity Indices
The following table summarizes the selectivity indices of this compound and other prominent antiviral drugs against their respective target viruses. This data has been compiled from various in vitro studies.
| Antiviral Agent | Virus | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HSV-1 | 8.6[2][3] | > 147.5 (37.5 µg/ml)[4] | > 17.1 |
| HSV-2 | 7.8[2][3] | > 147.5 (37.5 µg/ml)[4] | > 18.9 | |
| Acyclovir | HSV-1 | 0.85[5] | > 100 | > 117.6 |
| HSV-2 | 0.86[5] | > 100 | > 116.3 | |
| Zidovudine (AZT) | HIV-1 | 0.0012 | 34.05 | 28375 |
| Lamivudine (3TC) | HIV-1 | 0.0018 - 0.21 | > 100 | > 476 - 55556 |
| HBV | 0.007 | > 100 | > 14285 | |
| Entecavir | HBV | 0.0038 | 30 | 7895 |
| Telbivudine | HBV | 0.05 - 0.65 | > 2000 | > 3077 - 40000 |
Note: The EC50, IC50, and CC50 values can vary depending on the cell line, virus strain, and experimental conditions used.
Experimental Protocols
The determination of the selectivity index relies on standardized in vitro assays to measure both the antiviral efficacy and the cytotoxicity of a compound.
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is determined to assess the concentration of the antiviral drug that causes a 50% reduction in the viability of uninfected host cells.
Methodology:
-
Cell Culture: A suitable host cell line (e.g., Vero cells for HSV, HepG2 for HBV, MT-4 cells for HIV) is cultured in appropriate media and conditions.
-
Compound Dilution: The antiviral compound is serially diluted to a range of concentrations.
-
Cell Treatment: The cultured cells are incubated with the different concentrations of the antiviral compound for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is converted by viable cells into a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Data Analysis: The absorbance values are plotted against the drug concentrations, and the CC50 value is calculated as the concentration that reduces cell viability by 50% compared to untreated control cells.
Antiviral Efficacy Assay (EC50/IC50 Determination)
The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of the antiviral drug that inhibits viral replication by 50%.
Methodology:
-
Cell Infection: Host cells are infected with the target virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the antiviral compound.
-
Incubation: The infected and treated cells are incubated for a period sufficient for viral replication to occur (e.g., 24-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:
-
Plaque Reduction Assay: This method is used for plaque-forming viruses like HSV. The number of viral plaques (areas of cell death) is counted, and the EC50 is the concentration that reduces the plaque number by 50%.
-
Viral Antigen/Enzyme Assay: For viruses like HIV, the amount of a specific viral protein (e.g., p24 antigen) or enzyme (e.g., reverse transcriptase) in the cell culture supernatant is measured by ELISA.
-
Quantitative PCR (qPCR): This technique measures the amount of viral DNA or RNA in the infected cells or supernatant.
-
-
Data Analysis: The percentage of viral inhibition is plotted against the drug concentration, and the EC50/IC50 value is determined as the concentration that achieves 50% inhibition of viral replication compared to untreated, infected control cells.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of action for nucleoside analog antivirals and the experimental workflow for determining the selectivity index.
Caption: General mechanism of action for nucleoside analog antivirals.
Caption: Experimental workflow for determining the selectivity index.
Conclusion
This comparative guide provides a valuable resource for the scientific community by consolidating key data on the selectivity of this compound in relation to other significant antiviral agents. The presented data and methodologies offer a foundation for further research and development in the field of antiviral therapeutics. The objective comparison of selectivity indices underscores the importance of this parameter in the evaluation of potential drug candidates.
References
- 1. This compound | 60136-25-6 | Benchchem [benchchem.com]
- 2. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of recent clinical isolates of herpes simplex virus to 5-ethyl-2'-deoxyuridine: preferential inhibition of herpes simplex virus type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Epervudine and Other Nucleoside Analogues: A Statistical Validation Guide
A note on Epervudine: While this compound is documented as a nucleoside analogue with broad-spectrum antiviral activity, particularly against Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV-1), and Hepatitis B Virus (HBV), publicly available, peer-reviewed quantitative data on its antiviral efficacy (e.g., EC₅₀, CC₅₀) and clinical trial results are limited. This guide, therefore, provides a comparative framework using well-established nucleoside analogues as benchmarks for the statistical validation of antiviral effects. The methodologies and data presented for these comparator drugs serve as a guide for the evaluation of novel antiviral candidates like this compound.
Introduction to Nucleoside Analogues as Antiviral Agents
Nucleoside analogues represent a cornerstone of antiviral therapy. These compounds are synthetic molecules that mimic naturally occurring nucleosides, the building blocks of DNA and RNA. Their therapeutic effect stems from their ability to be incorporated into the growing viral nucleic acid chain during replication. This incorporation, facilitated by viral polymerases, leads to chain termination, thereby halting viral replication. The selective activation of these drugs by viral enzymes in infected cells contributes to their relatively high therapeutic index. This guide provides a comparative analysis of the in vitro and in vivo antiviral activity of established nucleoside analogues against HIV-1, HBV, and HSV.
In Vitro Antiviral Activity: A Comparative Analysis
The in vitro antiviral activity of a compound is a primary indicator of its potential as a therapeutic agent. This is typically quantified by the 50% effective concentration (EC₅₀), the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the drug's therapeutic window.
Anti-HIV-1 Activity
Table 1: In Vitro Anti-HIV-1 Activity of Selected Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | MT-2 | - | >32 | >680[1] |
| Lamivudine (3TC) | MT-4 | - | - | - |
| Tenofovir | MT-2 | 5 | - | -[2] |
| Tenofovir Alafenamide (TAF) | MT-2 | 0.005 | 42 | 8,853[3] |
Data for EC₅₀ and CC₅₀ can vary significantly based on the cell line, viral strain, and assay method used.
Anti-HBV Activity
Table 2: In Vitro Anti-HBV Activity of Selected Nucleoside/Nucleotide Analogues
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Lamivudine (3TC) | HepG2 2.2.15 | 0.0016 | - | -[4] |
| Entecavir (ETV) | - | - | - | ~8,000[5] |
| Tenofovir | HepG2 | 1.1 | - | -[6] |
Data for EC₅₀ and CC₅₀ can vary significantly based on the cell line and assay method used.
Anti-HSV Activity
Table 3: In Vitro Anti-HSV Activity of Acyclovir
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) |
| Acyclovir (ACV) | HSV-1 | Vero | 0.32[7] |
| Acyclovir (ACV) | HSV-1 | BSC-1 | 2.6[8] |
| Acyclovir (ACV) | HSV-2 | - | - |
IC₅₀ (50% inhibitory concentration) is often used interchangeably with EC₅₀. Data can vary based on the viral strain and cell line.
Clinical Efficacy: A Comparative Overview
Clinical trials provide the ultimate validation of an antiviral drug's efficacy and safety in humans. Key endpoints in these trials include reduction in viral load, improvement in clinical symptoms, and, for prophylactic treatments, a reduction in transmission rates.
HIV-1 Treatment
A study comparing Tenofovir-Emtricitabine with Zidovudine-Lamivudine, both in combination with Efavirenz, found that a significantly higher percentage of patients in the Tenofovir-Emtricitabine group achieved HIV RNA levels below 50 copies/mL at 48 weeks (80% vs. 70%)[9]. Patients in the Tenofovir-Emtricitabine group also showed a greater increase in CD4 cell counts[9].
HBV Treatment
In a retrospective analysis of patients with HBV-related cirrhosis, Tenofovir and Entecavir demonstrated high rates of virologic suppression, with 91.5% and 92.5% of patients, respectively, achieving HBV DNA levels below 400 copies/mL[10]. Lamivudine was less effective, with 77% of patients reaching this endpoint[10]. A study comparing Tenofovir monotherapy to a combination of Lamivudine and Adefovir found that Tenofovir and Entecavir monotherapies were more effective in reducing HBV-DNA levels[11].
HSV Treatment
Oral acyclovir has been shown to be effective in treating genital herpes. One study found that a 3-day course of acyclovir 1g twice daily resulted in complete healing of ulcers in 90.90% of patients by day 7, with a mean healing time of 4.91 days[12]. Suppressive therapy with valacyclovir (a prodrug of acyclovir) or acyclovir has been shown to reduce subclinical and total HSV shedding by 76%–82% as measured by PCR[13].
Experimental Protocols
Standardized and well-documented experimental protocols are essential for the reliable statistical validation of antiviral activity.
Plaque Reduction Assay (for HSV)
This assay is a gold standard for determining the in vitro efficacy of an antiviral against cytopathic viruses like HSV.
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells) in 24-well plates and incubate until confluent.
-
Virus Inoculation: Infect the cell monolayers with a known titer of HSV (e.g., 40-80 plaque-forming units per well).
-
Drug Treatment: After a 90-minute adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator, or until plaques are visible in the control wells.
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.8% crystal violet. Count the plaques microscopically at low power.
-
Data Analysis: The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
HIV-1 Reverse Transcriptase (RT) Activity Assay
This assay measures the ability of a compound to inhibit the HIV-1 reverse transcriptase enzyme, a key target for NRTIs.
-
Cell Infection: Infect a susceptible cell line (e.g., CEM-SS cells) with HIV-1 in the presence of varying concentrations of the test compound.
-
Supernatant Collection: After 6 days of incubation, collect the cell culture supernatant containing viral particles.
-
RT Reaction: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primers, and radioactively labeled thymidine triphosphate (³H-TTP). Add the viral supernatant to this mixture.
-
Incubation: Incubate the reaction at 37°C for 60 minutes to allow for reverse transcription.
-
Detection: Spot the reaction mixture onto filter mats and wash to remove unincorporated ³H-TTP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The EC₅₀ is the concentration of the compound that reduces RT activity by 50% compared to the untreated control.
HBV DNA Polymerase Assay
This assay quantifies the inhibition of HBV DNA synthesis.
-
Cell Culture: Use a stable HBV-producing cell line, such as HepG2 2.2.15.
-
Drug Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 9 days).
-
DNA Extraction: Isolate intracellular HBV DNA from the treated cells.
-
Quantification: Quantify the amount of HBV DNA using real-time PCR.
-
Data Analysis: The EC₅₀ is the concentration of the compound that reduces the amount of intracellular HBV DNA by 50% compared to the untreated control.
Visualizing Mechanisms and Workflows
Mechanism of Action of Nucleoside Analogues
Caption: General mechanism of action for nucleoside analogue antivirals.
Experimental Workflow for In Vitro Antiviral Assay
Caption: A typical experimental workflow for in vitro antiviral activity assessment.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Long-term efficacy and safety of lamivudine, entecavir, and tenofovir for treatment of hepatitis B virus-related cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Laboratory Evaluation of Three Regimens of Treatment of Chronic Hepatitis B: Tenofovir, Entecavir and Combination of Lamivudine and Adefovir - Journal of Laboratory Physicians [jlabphy.org]
- 12. Effectiveness and safety of oral acyclovir 1 g twice a day for 3 days in the management of genital herpes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Benchmarking Epervudine's Performance Against New Antiviral Candidates
In the dynamic landscape of antiviral drug development, continuous evaluation of existing compounds against emerging therapeutic agents is crucial for advancing clinical practice and identifying promising new avenues of research. This guide provides a comparative analysis of Epervudine, a nucleoside analogue with broad-spectrum antiviral activity, against a selection of novel antiviral candidates targeting Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven benchmark of this compound's performance.
Comparative Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro efficacy (IC50) and cytotoxicity (CC50) of this compound and selected new antiviral candidates. The IC50 value represents the concentration of the drug required to inhibit 50% of viral replication, while the CC50 value indicates the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a drug's therapeutic window.
Table 1: In Vitro Activity Against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Amenamevir | HSV-1 | HEF | 0.014 | >100 | >7143 |
| HSV-2 | HEF | 0.030 | >100 | >3333 | |
| Pritelivir | HSV-1/2 | - | 0.02 | Data not publicly available | Data not publicly available |
Table 2: In Vitro Activity Against Hepatitis B Virus (HBV)
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Tenofovir Alafenamide (TAF) | HepG2 | 0.11 | >100 | >909 |
| Bepirovirsen | HepG2.2.15 | Data not publicly available | Data not publicly available | Data not publicly available |
Table 3: In Vitro Activity Against Human Immunodeficiency Virus (HIV-1)
| Compound | Virus Strain | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Islatravir | Wild-type | MT4-GFP | 0.3 | >50 | >166,667 |
Note: The absence of publicly available, specific quantitative data for this compound's IC50 and CC50 values prevents a direct numerical comparison in the tables above. The data for the comparator agents has been compiled from various sources and the experimental conditions may vary.
Experimental Protocols
The methodologies for determining the antiviral activity and cytotoxicity of the comparator agents are outlined below. These protocols represent standard assays used in the field of virology.
Plaque Reduction Assay (for HSV)
This assay is a standard method to quantify the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: A monolayer of susceptible cells, such as Human Embryonic Fibroblasts (HEF) or Vero cells, is seeded in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus and incubated for a set period to allow for viral adsorption.
-
Compound Addition: The virus-containing medium is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral compound.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Quantification: The cells are then fixed and stained, and the plaques are counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
HBV DNA Reduction Assay (for HBV)
This assay measures the ability of a compound to inhibit the replication of the HBV genome.
-
Cell Culture: A stable HBV-producing cell line, such as HepG2.2.15, is cultured in the presence of varying concentrations of the antiviral drug.
-
DNA Extraction: After a defined incubation period, the viral DNA is extracted from the supernatant of the cell culture.
-
Quantitative PCR (qPCR): The amount of HBV DNA is quantified using real-time PCR.
-
IC50 Determination: The IC50 value is the drug concentration at which there is a 50% reduction in the amount of HBV DNA compared to the untreated control.
HIV-1 Replication Assay (for HIV-1)
This assay assesses the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.
-
Cell Infection: A suitable cell line, such as MT-4 cells, is infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: The infected cells are then cultured in the presence of different concentrations of the antiviral agent.
-
Viral Replication Measurement: After a few days of incubation, the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the culture supernatant using an ELISA or by measuring the activity of the viral reverse transcriptase enzyme.
-
IC50 Calculation: The IC50 is the concentration of the compound that inhibits viral replication by 50% relative to the virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the metabolic activity of cells and, by extension, cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The cells are then exposed to a range of concentrations of the test compound for a duration similar to that of the antiviral assays.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
CC50 Determination: The CC50 is the concentration of the compound that reduces the absorbance (and thus cell viability) by 50% compared to the untreated control cells.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Mechanism of Action: Nucleoside Analogue
This compound, as a nucleoside analogue, functions by interrupting the process of viral DNA synthesis. The following diagram illustrates this general mechanism.
Caption: General mechanism of action for a nucleoside analogue antiviral like this compound.
Experimental Workflow: Antiviral IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) of an antiviral drug involves a series of standardized steps.
Caption: A typical experimental workflow for determining the IC50 of an antiviral compound.
Logical Relationship: Drug Development and Comparison
The process of benchmarking an existing drug against new candidates is a logical progression within the broader context of drug development.
Caption: The logical relationship between the drug development pipeline and comparative benchmarking.
Safety Operating Guide
Navigating the Safe Disposal of Epervudine: A Procedural Guide
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing chemical waste disposal.
Personal Protective Equipment (PPE) and Handling
Before handling Epervudine for disposal, ensure the following PPE is worn to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.
Work in a well-ventilated area, preferably within a chemical fume hood, to further minimize inhalation risks.
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the disposal of this compound waste.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid this compound waste (e.g., unused product, contaminated labware) in a designated, clearly labeled, and sealed container.
-
Collect all liquid this compound waste (e.g., solutions) in a separate, designated, and sealed container.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris into a sealed container for hazardous waste.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Disposal of Unused or Expired this compound:
-
The preferred method for the disposal of unused or expired pharmaceuticals is through a licensed hazardous waste disposal company.[1]
-
Contact your institution's EHS department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by local regulations and your institution's policies.[2][3][4][5]
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated.
-
Place these materials in the designated hazardous waste container for this compound.
-
For empty containers, triple-rinse with a suitable solvent, and collect the rinsate as hazardous waste.
-
Quantitative Data Summary
While no specific quantitative data for this compound disposal is available, the following table summarizes general recommendations for pharmaceutical waste disposal.
| Parameter | Guideline | Source |
| Incineration Temperature | Minimum of 850°C for pharmaceutical waste. | [1] |
| Landfill (as a last resort) | Encapsulation in a sealed drum with a cement/lime mixture is recommended. | [1] |
| Sewer Disposal | Generally not recommended for pharmaceuticals. | [1] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited. The information provided is based on established safety guidelines for handling chemical waste in a laboratory setting.
By following these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance with all applicable regulations.
References
Essential Safety and Logistical Information for Handling Epervudine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Epervudine (5-isopropyl-2'-deoxyuridine). As a nucleoside analogue with demonstrated antiviral activity, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. High concentrations of this compound have been associated with mitochondrial toxicity and cell death in vitro, underscoring the need for stringent safety measures.[1]
The following guidelines are based on best practices for handling hazardous drugs and should be implemented in all laboratory settings where this compound is used.
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment is to provide a barrier between the handler and the hazardous substance. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change the outer glove every 30-60 minutes or immediately if contaminated, torn, or punctured.[2][3] |
| Body Protection | Disposable Gown | Use a disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3] Gowns should be changed immediately after a spill or every two to three hours.[4] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash goggles that comply with ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][4] |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of this compound or when there is a potential for aerosol generation.[2] Surgical masks do not provide adequate respiratory protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over laboratory-dedicated shoes and removed before exiting the designated handling area to prevent the spread of contamination.[2] |
| Head and Hair Protection | Hair Covers | A disposable hair cover should be worn to contain hair and prevent contamination of the work area.[4] |
Operational Plan for Handling this compound
A clear and systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Decontaminate the area with an appropriate cleaning agent. Collect all contaminated materials in a sealed, labeled hazardous waste container.[5] |
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Waste Segregation and Disposal:
-
Sharps: All needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled "Hazardous Waste."
-
Solid Waste: Contaminated gloves, gowns, shoe covers, bench paper, and other solid materials should be placed in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.
-
Empty Containers: Empty this compound vials and other containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty, rinsed containers can then be disposed of in the regular trash, with all labels defaced or removed.[7][8]
Decontamination of Work Surfaces:
All work surfaces and equipment should be decontaminated at the end of each procedure and at the end of the workday. A solution of 70% ethanol or another appropriate laboratory disinfectant should be used. All cleaning materials must be disposed of as hazardous waste.
References
- 1. This compound | 60136-25-6 | Benchchem [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. osha.gov [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
